ALKBH5-IN-4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(1-hydroxy-2-oxo-2-phenylethyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-8(12)6-15-10(14)9(13)7-4-2-1-3-5-7/h1-5,10,14H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMFTQGDYRMEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(O)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401858 | |
| Record name | [(1-hydroxy-2-oxo-2-phenylethyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37510-29-5 | |
| Record name | [(1-hydroxy-2-oxo-2-phenylethyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ALKBH5-IN-4: A Technical Guide to a Potent RNA Demethylase Inhibitor
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in RNA metabolism, including splicing, stability, and translation.[1][2] This dynamic and reversible process is regulated by a complex interplay of "writer" (methyltransferase), "eraser" (demethylase), and "reader" (m6A-binding) proteins.[3] ALKBH5 (AlkB Homolog 5) is a key m6A demethylase, an iron(II) and α-ketoglutarate-dependent dioxygenase that removes the methyl group from m6A-modified RNA.[1][4] Dysregulation of ALKBH5 has been implicated in various human diseases, most notably in the initiation and progression of cancers such as glioblastoma and leukemia, making it a compelling therapeutic target.[2][4] ALKBH5-IN-4 is a small molecule inhibitor designed to specifically target the demethylase activity of ALKBH5, offering a valuable tool for both basic research and drug discovery.[5]
Mechanism of Action
This compound functions as a competitive inhibitor of the ALKBH5 enzyme.[1] It is designed to bind to the active site of ALKBH5, thereby preventing the enzyme from accessing its native m6A-containing RNA substrates.[1] This inhibition blocks the demethylation process, leading to a subsequent accumulation of m6A modifications on target mRNAs.[1] The increased m6A levels can alter the fate of these transcripts, often affecting their stability and translation efficiency, which in turn can modulate various cellular processes, including cell proliferation, differentiation, and survival.[1]
Quantitative Data
The inhibitory potency of this compound has been characterized through in vitro assays, demonstrating its efficacy against both the isolated enzyme and various cancer cell lines.
Table 1: In Vitro Inhibitory Activity against ALKBH5
| Compound | Target | IC50 (μM) | Assay Condition |
| This compound | ALKBH5 | 0.84 | Inhibition of RNA m6A demethylase activity after 2 hours.[5] |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (μM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.38[5] |
| HL-60 | Acute Promyelocytic Leukemia | 11.9[5] |
| K562 | Chronic Myelogenous Leukemia | 16.5[5] |
| Jurkat | Acute T-cell Leukemia | 47.8[5] |
| HEK-293T | Embryonic Kidney | >50[5] |
| A-172 | Glioblastoma | >50[5] |
Experimental Protocols
The following protocols provide a framework for evaluating the activity of this compound.
ALKBH5 Demethylase Activity Assay (In Vitro)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of ALKBH5.
-
Objective: To determine the IC50 value of this compound against recombinant ALKBH5.
-
Materials:
-
Recombinant human ALKBH5 protein.
-
m6A-containing single-stranded RNA (ssRNA) substrate.
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with (NH₄)₂Fe(SO₄)₂·6H₂O, L-ascorbic acid, and α-ketoglutarate).
-
This compound (dissolved in DMSO).
-
Quenching solution (e.g., EDTA).
-
Detection system (e.g., LC-MS/MS to measure the formation of demethylated adenosine).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ALKBH5, and the m6A-ssRNA substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding α-ketoglutarate.
-
Incubate the reaction at 37°C for a specified time (e.g., 2 hours).[5]
-
Stop the reaction by adding a quenching solution.
-
Digest the RNA substrate to nucleosides using appropriate nucleases.
-
Analyze the samples by LC-MS/MS to quantify the ratio of m6A to adenosine.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Objective: To determine the anti-proliferative IC50 values of this compound.
-
Materials:
-
Cancer cell lines (e.g., CCRF-CEM, HL-60, K562).[5]
-
Complete cell culture medium.
-
96-well plates.
-
This compound.
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of this compound (e.g., from 1 to 100 μM).[5] Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 4, 8, 24, or 48 hours).[5]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate the percentage of cell viability.
-
Determine the IC50 value by plotting cell viability against the log of the inhibitor concentration.
-
References
- 1. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Biological Function of ALKBH5 Inhibition by ALKBH5-IN-4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ALKBH5-IN-4, also identified as compound 3 in scientific literature, is a small molecule inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. As an m6A "eraser," ALKBH5 plays a critical role in post-transcriptional gene regulation by removing methyl groups from mRNA, thereby influencing mRNA stability, translation, and other aspects of RNA metabolism. Dysregulation of ALKBH5 has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound demonstrates inhibitory activity against ALKBH5 in the sub-micromolar range and has shown anti-proliferative effects in several cancer cell lines, particularly those of leukemic origin. This document provides a comprehensive overview of the biological functions associated with ALKBH5 inhibition by this compound, including available quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.
Introduction to ALKBH5 and m6A RNA Methylation
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a pivotal role in regulating gene expression. The m6A modification is a dynamic and reversible process controlled by a complex interplay of proteins: "writers" (methyltransferases like METTL3/14), "erasers" (demethylases like FTO and ALKBH5), and "readers" (m6A-binding proteins like the YTH domain family). ALKBH5 specifically removes the methyl group from m6A, thereby influencing the fate of the target mRNA.[1]
This compound: A Selective Inhibitor of ALKBH5
This compound (also known as compound 3) was identified through high-throughput virtual screening and subsequent experimental validation.[2][3] It serves as a valuable chemical probe for studying the biological consequences of ALKBH5 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 vs. ALKBH5 | 0.84 µM | m6A antibody-based ELISA | [2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| CCRF-CEM | Leukemia | 1.38 µM | [3] |
| HL-60 | Leukemia | 11.9 µM | [3] |
| K562 | Leukemia | 16.5 µM | [3] |
| Jurkat | Leukemia | 47.8 µM | [3] |
| A-172 | Glioblastoma | >50 µM | [3] |
| HEK-293T | Embryonic Kidney | >50 µM | [3] |
Core Biological Functions of ALKBH5 Inhibition
Inhibition of ALKBH5 by this compound is expected to lead to an increase in global m6A levels, thereby affecting various cellular processes. While specific studies on this compound's downstream effects are limited, the known functions of ALKBH5 allow for extrapolation of the consequences of its inhibition.
-
Regulation of mRNA Stability: ALKBH5 is known to stabilize certain transcripts by removing m6A marks that can be recognized by "reader" proteins like YTHDF2, which often targets m6A-modified mRNA for degradation.[4] Inhibition of ALKBH5 would therefore be expected to decrease the stability of such transcripts.
-
Control of Cell Proliferation and Apoptosis: As evidenced by the anti-proliferative effects of this compound, ALKBH5 plays a role in cell cycle control and survival.[3] In some cancers, ALKBH5 promotes proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.[5]
-
Modulation of Signaling Pathways: ALKBH5 has been shown to influence key cancer-related signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[6][7] By regulating the m6A status of component transcripts, ALKBH5 can modulate the overall activity of these pathways. Inhibition of ALKBH5 would be predicted to reverse these effects.
Experimental Protocols
Detailed methodologies for key experiments relevant to the characterization of ALKBH5 inhibitors are provided below.
m6A Antibody-Based ELISA for ALKBH5 Inhibition
This assay is used to determine the in vitro inhibitory potency of compounds against ALKBH5.
-
Reagents and Materials: Recombinant human ALKBH5, m6A-containing RNA substrate, anti-m6A antibody, HRP-conjugated secondary antibody, TMB substrate, 96-well plates.
-
Procedure:
-
Coat a 96-well plate with the m6A-containing RNA substrate.
-
Add a mixture of recombinant ALKBH5 and varying concentrations of this compound to the wells.
-
Incubate to allow for the demethylation reaction to occur.
-
Wash the plate to remove the enzyme and inhibitor.
-
Add the anti-m6A primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate. The color development is inversely proportional to ALKBH5 activity.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value from the dose-response curve.[2]
-
Drug Affinity Responsive Target Stability (DARTS) Assay
This method is used to confirm the direct binding of a small molecule to its target protein in a cellular context.[8]
-
Reagents and Materials: Cell lysate, this compound, pronase or other protease, SDS-PAGE gels, protein staining solution (e.g., PageBlue).
-
Procedure:
-
Prepare cell lysates containing ALKBH5.
-
Incubate the lysate with different concentrations of this compound.
-
Add a protease (e.g., pronase) to the mixture and incubate for a short period.
-
Stop the protease reaction.
-
Analyze the protein samples by SDS-PAGE and stain for total protein.
-
Binding of this compound to ALKBH5 will confer a conformational change that increases its stability and resistance to proteolytic degradation, resulting in a more prominent protein band at the molecular weight of ALKBH5 compared to the control.[8]
-
Cell Viability Assay (e.g., MTT or CCK-8)
This assay measures the anti-proliferative effects of this compound on cancer cell lines.[3]
-
Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, this compound, MTT or CCK-8 reagent.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value for cell proliferation from the dose-response curve.[3]
-
Visualizations: Workflows and Pathways
Experimental Workflow for ALKBH5 Inhibitor Screening
Caption: Workflow for the discovery and characterization of ALKBH5 inhibitors.
Hypothesized Signaling Pathway Affected by ALKBH5 Inhibition
Based on existing literature for ALKBH5's role in cancer, a likely pathway to be affected by this compound is the PI3K/Akt pathway.[4]
Caption: Hypothesized PI3K/Akt pathway modulation by ALKBH5 inhibition.
Conclusion and Future Directions
This compound is a valuable tool for probing the biological functions of the m6A demethylase ALKBH5. Its ability to inhibit ALKBH5 and suppress the proliferation of specific cancer cell lines underscores the therapeutic potential of targeting this enzyme. However, further research is required to fully elucidate the molecular mechanisms of this compound. Future studies should focus on:
-
Confirming the on-target effect of this compound by measuring changes in global and transcript-specific m6A levels in treated cells.
-
Identifying the specific downstream mRNA targets of ALKBH5 that are affected by this compound.
-
Conducting detailed analyses of the signaling pathways modulated by this compound in sensitive cancer cell lines.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.
A deeper understanding of the biological consequences of ALKBH5 inhibition by this compound will be instrumental in advancing the development of novel epigenetic therapies for cancer and other diseases.
References
- 1. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ALKBH5 prevents hepatocellular carcinoma progression by post-transcriptional inhibition of PAQR4 in an m6A dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m6A demethylase ALKBH5 promotes tumor cell proliferation by destabilizing IGF2BPs target genes and worsens the prognosis of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA demethylase ALKBH5 regulates cell cycle progression in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ALKBH5-IN-4: A Technical Guide to a Novel Inhibitor of the m6A RNA Demethylase ALKBH5
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, playing a critical role in the regulation of gene expression. The reversible nature of this modification is controlled by a complex interplay of methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers"). AlkB homolog 5 (ALKBH5) is a key m6A demethylase, an "eraser," that has been implicated in a variety of cellular processes and is a promising therapeutic target in several diseases, including cancer. This technical guide provides an in-depth overview of ALKBH5-IN-4, a small molecule inhibitor of ALKBH5, and its role in the modulation of m6A RNA modification. We present its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and diagrams of the associated signaling pathways and experimental workflows.
Introduction to ALKBH5 and m6A RNA Modification
The m6A modification is a dynamic, post-transcriptional modification that influences mRNA splicing, stability, translation, and localization. ALKBH5, along with the fat mass and obesity-associated protein (FTO), are the two known mammalian m6A demethylases. They belong to the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. By removing the methyl group from adenosine (B11128) residues in RNA, ALKBH5 plays a crucial role in various biological processes, including spermatogenesis, cell differentiation, and the DNA damage response. Dysregulation of ALKBH5 has been linked to the pathogenesis of several cancers, where it can act as either an oncogene or a tumor suppressor depending on the cellular context. This has spurred the development of small molecule inhibitors to probe its function and for potential therapeutic applications.
This compound: A Potent and Selective Inhibitor
This compound, also identified as compound 3 in scientific literature, is a small molecule inhibitor designed to target the catalytic activity of the ALKBH5 enzyme.[1][2] Its discovery provides a valuable chemical tool for studying the biological functions of ALKBH5 and for exploring the therapeutic potential of ALKBH5 inhibition.
Mechanism of Action
This compound acts as a competitive inhibitor of ALKBH5, likely by binding to the active site of the enzyme and preventing the binding of its m6A-containing RNA substrate. By inhibiting the demethylase activity of ALKBH5, this compound leads to an increase in the overall level of m6A methylation on target mRNAs. This, in turn, can alter the fate of these transcripts, affecting their stability and translation, and ultimately leading to changes in cellular phenotype.
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized both in biochemical assays and in various cancer cell lines. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Source |
| Enzymatic IC50 | 0.84 μM | m6A antibody-based ELISA | [1][2] |
| Cell Viability IC50 (HL-60) | 1.38 - 16.5 μM (range) | Cell Proliferation Assay | [1][2][3] |
| Cell Viability IC50 (CCRF-CEM) | 1.38 - 16.5 μM (range) | Cell Proliferation Assay | [1][2][3] |
| Cell Viability IC50 (K562) | 1.38 - 16.5 μM (range) | Cell Proliferation Assay | [1][2][3] |
| Cell Viability (Jurkat) | Low or negligible effect | Cell Proliferation Assay | [1][2][3] |
| Cell Viability (A-172 Glioblastoma) | Low or negligible effect | Cell Proliferation Assay | [1][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
ALKBH5 Enzymatic Inhibition Assay (ELISA-based)
This assay is used to determine the in vitro inhibitory activity of this compound on the ALKBH5 enzyme.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing synthetic RNA oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 μM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
96-well microplate
Procedure:
-
Coat a 96-well plate with the m6A-containing RNA substrate and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a no-inhibitor control and a no-enzyme control.
-
Add the recombinant ALKBH5 enzyme to all wells except the no-enzyme control.
-
Add the this compound dilutions to the respective wells and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for the demethylation reaction to occur.
-
Wash the plate to remove the enzyme and inhibitor.
-
Add the anti-m6A antibody to all wells and incubate at room temperature for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate. Allow the color to develop.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cell Viability Assay (CCK-8 Assay)
This assay measures the effect of this compound on the proliferation of cancer cells.[5][6]
Materials:
-
Cancer cell lines (e.g., HL-60, CCRF-CEM, K562)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO).
-
Remove the old medium and add the medium containing the different concentrations of this compound to the cells.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Quantification of Global m6A Levels (ELISA-based)
This assay quantifies the overall change in m6A levels in total RNA or mRNA following treatment with this compound.[7][8][9]
Materials:
-
Cells treated with this compound or vehicle control
-
Total RNA or mRNA isolation kit
-
m6A quantification kit (commercially available)
-
Microplate reader
Procedure:
-
Treat cells with an effective concentration of this compound or vehicle for a specific time period.
-
Isolate total RNA or mRNA from the treated cells according to the kit manufacturer's instructions.
-
Quantify the RNA concentration.
-
Perform the m6A quantification assay following the manufacturer's protocol of the chosen kit. This typically involves binding the RNA to a plate, detecting the m6A modification with a specific antibody, and a colorimetric readout.
-
Read the absorbance and calculate the percentage of m6A in the total RNA or the relative change in m6A levels between the treated and control samples.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.
Caption: this compound inhibits ALKBH5, increasing m6A levels and altering mRNA fate.
Caption: Workflow for discovery and characterization of ALKBH5 inhibitors.
Conclusion
This compound represents a significant advancement in the field of epitranscriptomics, providing a potent and selective tool to investigate the multifaceted roles of ALKBH5 in health and disease. Its ability to modulate m6A RNA methylation offers a promising avenue for the development of novel therapeutics, particularly in the context of cancer. The data and protocols presented in this guide are intended to facilitate further research into this compound and the broader implications of ALKBH5 inhibition. As our understanding of the m6A regulatory network continues to expand, targeted inhibitors like this compound will be instrumental in translating this fundamental biological knowledge into clinical applications.
References
- 1. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALKBH5 inhibits TNF-α-induced apoptosis of HUVECs through Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m6A RNA Methylation Quantification Kit (Colorimetric) EpiQuik [epigentek.com]
- 9. epigentek.com [epigentek.com]
Unraveling the Cellular Impact of ALKBH5-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALKBH5-IN-4 is a small molecule inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5. The m6A modification is the most prevalent internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various cellular processes, including RNA stability, splicing, and translation. The enzyme ALKBH5 removes these methyl groups, thereby acting as a crucial regulator of gene expression. Dysregulation of ALKBH5 has been implicated in the pathogenesis of various diseases, particularly in cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular effects of this compound, including its inhibitory potency, impact on cancer cell proliferation, and the underlying molecular mechanisms. Detailed experimental protocols and visual representations of key pathways are provided to facilitate further research and drug development efforts.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the ALKBH5 enzyme. By binding to the active site, it prevents ALKBH5 from demethylating its target mRNAs. This leads to an accumulation of m6A-modified transcripts. The sustained m6A marking on these transcripts can alter their fate, often by influencing their stability and translation efficiency, which in turn affects various cellular processes such as proliferation and survival. In the context of certain cancers, such as acute myeloid leukemia (AML), where ALKBH5 is often overexpressed, its inhibition can lead to anti-tumor effects.
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, referred to as compound 3 in its primary publication.[1][2][3]
Table 1: In Vitro Inhibitory Activity of this compound against ALKBH5
| Compound | Target | IC50 (µM) |
| This compound | ALKBH5 | 0.84 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.38 |
| HL-60 | Acute Promyelocytic Leukemia | 11.9 |
| K562 | Chronic Myelogenous Leukemia | 16.5 |
| Jurkat | Acute T-cell Leukemia | 47.8 |
| A-172 | Glioblastoma | >50 |
Putative Downstream Signaling Pathways in Leukemia
While direct studies on the downstream effects of this compound are limited, research on ALKBH5 inhibition in acute myeloid leukemia (AML) has identified several key target genes and pathways that are likely affected by this inhibitor.[4][5][6][7] Inhibition of ALKBH5 leads to increased m6A methylation and subsequent downregulation of oncogenic transcripts such as TACC3, AXL, and ITPA, and can also affect the stability of long non-coding RNAs like TUG1. These changes can ultimately suppress leukemogenesis by promoting apoptosis and inhibiting the self-renewal of leukemia stem cells.
Caption: Putative ALKBH5 downstream signaling in leukemia.
Experimental Protocols
In Vitro ALKBH5 Demethylation Assay (Fluorescence-Based)
This protocol is a representative method for assessing the inhibitory activity of compounds against ALKBH5, based on principles from established fluorescence-based assays.[8][9][10][11][12]
Objective: To determine the IC50 value of this compound for the inhibition of ALKBH5 demethylase activity.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing single-stranded RNA (ssRNA) oligonucleotide probe
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM L-ascorbic acid, 300 µM α-ketoglutarate, 35 µM (NH4)2Fe(SO4)2·6H2O
-
This compound (or other test compounds) dissolved in DMSO
-
Formaldehyde (B43269) dehydrogenase
-
NAD+
-
384-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~340/405 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound solutions. Include wells for a positive control (ALKBH5 with DMSO, no inhibitor) and a negative control (Assay Buffer with DMSO, no enzyme).
-
Add the m6A-containing ssRNA probe to all wells to a final concentration of 1 µM.
-
Initiate the demethylation reaction by adding recombinant ALKBH5 protein to all wells (except the negative control) to a final concentration of 100 nM.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the demethylation reaction and initiate the formaldehyde detection reaction by adding a solution containing formaldehyde dehydrogenase (to a final concentration of 0.5 U/mL) and NAD+ (to a final concentration of 1 mM). The demethylation of m6A by ALKBH5 produces formaldehyde as a byproduct.
-
Incubate the plate at room temperature for 30 minutes to allow for the conversion of formaldehyde to a fluorescent product (NADH).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - ACS Omega - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. RNA Demethylase ALKBH5 Selectively Promotes Tumorigenesis and Cancer Stem Cell Self-Renewal in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALKBH5 modulates m6A modification to enhance acute myeloid leukemia resistance to adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of formaldehyde dehydrogenase-coupled assay and antibody-based assays for ALKBH5 activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pnas.org [pnas.org]
- 12. biorxiv.org [biorxiv.org]
The Impact of ALKBH5 Inhibition on Gene Expression Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific inhibitor designated "ALKBH5-IN-4" is not publicly available. This guide synthesizes data from studies on other potent and selective ALKBH5 inhibitors to provide a representative overview of the impact of ALKBH5 inhibition on gene expression. The findings and protocols detailed herein are derived from research on compounds such as TD19 and other small molecule inhibitors of ALKBH5.
Executive Summary
ALKBH5, an Fe(II)/α-ketoglutarate-dependent dioxygenase, is a key N6-methyladenosine (m6A) RNA demethylase that plays a critical role in post-transcriptional gene regulation. By removing m6A modifications from mRNA, ALKBH5 influences mRNA stability, splicing, and translation, thereby affecting a multitude of cellular processes. Dysregulation of ALKBH5 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of ALKBH5 inhibition on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Core Mechanism of ALKBH5 and its Inhibition
ALKBH5 is one of the primary "erasers" of the m6A modification on RNA.[1][2][3] This modification is a dynamic and reversible process that influences the fate of mRNA transcripts.[2][4][5] The inhibition of ALKBH5 leads to an accumulation of m6A-modified transcripts.[5][6] This hypermethylation can alter the recognition of these transcripts by m6A "reader" proteins, such as those in the YTH domain family, which can, in turn, affect mRNA stability and translation, leading to changes in gene expression.[2][7][8] Small molecule inhibitors of ALKBH5 typically function by binding to the active site of the enzyme, preventing it from demethylating its RNA substrates.[9]
Quantitative Data on ALKBH5 Inhibition
The following tables summarize quantitative data for representative ALKBH5 inhibitors from published studies. This data is crucial for designing experiments and understanding the potency of these compounds.
Table 1: Inhibitory Activity of Selected ALKBH5 Inhibitors
| Inhibitor | Assay Type | Target | IC50 Value | Reference |
| Compound 3 | m6A antibody-based enzymatic assay | ALKBH5 | 0.84 µM | [10][11] |
| Compound 6 | m6A antibody-based enzymatic assay | ALKBH5 | 1.79 µM | [10][11] |
| TD19 | Isothermal Titration Calorimetry (ITC) | ALKBH5 | Kd = 145 ± 22.6 nM | [6] |
| TD19 | Demethylation Assay | FTO | > 50 µM | [6] |
| Alk5-IN-29 | Kinase Inhibition | ALK5 | ≤10 nM | [12] |
| Alk5-IN-29 | Kinase Inhibition | ALK2 | ≤10 nM | [12] |
| Alk5-IN-29 | Receptor Activity (Cell-based) | TGFB-RI | ≤100 nM | [12] |
Table 2: Anti-proliferative Effects of ALKBH5 Inhibitors on Cancer Cell Lines
| Inhibitor | Cell Line | Cell Type | Effect | IC50 Value | Reference |
| Compound 3 | HL-60 | Leukemia | Proliferation Suppression | 1.38 - 16.5 µM | [10][11] |
| Compound 3 | CCRF-CEM | Leukemia | Proliferation Suppression | 1.38 - 16.5 µM | [10][11] |
| Compound 3 | K562 | Leukemia | Proliferation Suppression | 1.38 - 16.5 µM | [10][11] |
| Compound 6 | HL-60 | Leukemia | Proliferation Suppression | 1.38 - 16.5 µM | [10][11] |
| Compound 6 | CCRF-CEM | Leukemia | Proliferation Suppression | 1.38 - 16.5 µM | [10][11] |
| Compound 6 | K562 | Leukemia | Proliferation Suppression | 1.38 - 16.5 µM | [10][11] |
| TD19 | NB4 | Acute Myeloid Leukemia | Proliferation Inhibition | Not specified | [4][6] |
| TD19 | U87 | Glioblastoma | Proliferation Inhibition | Not specified | [4][6] |
Impact on Gene Expression and Signaling Pathways
Inhibition of ALKBH5 has been shown to modulate several critical signaling pathways implicated in cancer and other diseases. The resulting changes in m6A levels can either stabilize or destabilize specific mRNA transcripts, leading to altered protein expression and pathway activity.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth.[7] Studies have shown that ALKBH5 can regulate the stability of transcripts encoding key components of this pathway.[2][7][13] Inhibition of ALKBH5 can, therefore, modulate the activity of the PI3K/AKT pathway, which has therapeutic implications for cancers where this pathway is hyperactive.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[1][4] ALKBH5 has been shown to target key components of this pathway, such as AXIN2.[4] By inhibiting ALKBH5, the m6A modification on AXIN2 mRNA is preserved, leading to its degradation and subsequent activation of the Wnt pathway.[4]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of ALKBH5 inhibitors on gene expression.
In Vitro ALKBH5 Demethylase Inhibition Assay
This assay is used to determine the IC50 value of a potential ALKBH5 inhibitor.
Principle: This protocol is based on an antibody-based detection method where the demethylation of an m6A-containing RNA substrate by recombinant ALKBH5 is quantified.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing synthetic RNA oligonucleotide (probe)
-
ALKBH5 inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
Anti-m6A antibody
-
Secondary antibody conjugated to a reporter (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of the ALKBH5 inhibitor in DMSO.
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the ALKBH5 inhibitor dilutions to the respective wells. Include a DMSO-only control.
-
Add the recombinant ALKBH5 protein to all wells except for the no-enzyme control.
-
Add the m6A-containing RNA probe to all wells.
-
Incubate the plate at 37°C for 1 hour to allow the demethylation reaction to occur.
-
Coat a separate 96-well plate with the reaction mixture and incubate to allow the RNA to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-m6A antibody and incubate.
-
Wash the plate and add the secondary antibody.
-
Wash the plate and add the substrate.
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of an inhibitor with its target protein in a cellular context.[14][15][16]
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement.[14][15][16]
Materials:
-
Cell line of interest
-
ALKBH5 inhibitor
-
Complete cell culture medium
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-ALKBH5 antibody
-
Loading control antibody (e.g., anti-GAPDH)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the ALKBH5 inhibitor or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and lyse on ice.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-ALKBH5 antibody and a loading control antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes [frontiersin.org]
- 4. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 7. ALKBH5 prevents hepatocellular carcinoma progression by post-transcriptional inhibition of PAQR4 in an m6A dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of ALKBH5 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in RNA metabolism, including splicing, stability, and translation.[1][2][3] The reversible nature of this modification is controlled by a delicate balance between methyltransferases ("writers") and demethylases ("erasers"). One such eraser, AlkB homolog 5 (ALKBH5), has emerged as a significant therapeutic target, particularly in oncology.[1][4][5] ALKBH5 removes the methyl group from m6A, thereby influencing the expression of numerous genes involved in cell proliferation, differentiation, and survival.[2][6][7] Dysregulation of ALKBH5 has been implicated in the progression of various cancers, including glioblastoma, acute myeloid leukemia, and breast cancer, making it an attractive target for small molecule inhibition.[1][4][8] This technical guide provides an in-depth overview of the therapeutic potential of ALKBH5 inhibitors, with a focus on their mechanism of action, preclinical efficacy, and the experimental protocols used for their evaluation. While a specific compound "ALKBH5-IN-4" is not extensively characterized in publicly available literature, this guide will synthesize data from various potent and selective ALKBH5 inhibitors to provide a comprehensive understanding of this therapeutic strategy.
Mechanism of Action of ALKBH5 Inhibitors
ALKBH5 is a non-heme Fe(II)/α-ketoglutarate (2-oxoglutarate)-dependent dioxygenase.[1][9] Its catalytic activity involves the oxidative demethylation of m6A-modified RNA.[9][10] Small molecule inhibitors of ALKBH5 are designed to bind to the active site of the enzyme, preventing its interaction with the m6A-containing RNA substrate.[6] This inhibition leads to an accumulation of m6A modifications on target mRNAs, which can alter their stability and translation. For example, increased m6A levels can lead to the degradation of oncogenic transcripts by m6A "reader" proteins like the YTHDF family, thereby suppressing tumor growth.[11]
Quantitative Data on ALKBH5 Inhibitors
The development of potent and selective ALKBH5 inhibitors is an active area of research. Several compounds have been identified with promising in vitro and in vivo activity. The following tables summarize key quantitative data for some of these inhibitors.
Table 1: In Vitro Potency of Selected ALKBH5 Inhibitors
| Compound | Assay Type | IC50 (μM) | Cell Line(s) | Reference |
| 20m | Fluorescence Polarization | 0.021 | - | [6] |
| TD19 | Inhibition Assay | 3.2 - 10.1 (for mutants) | - | [4] |
| Compound 3 | Enzyme Inhibition | 0.84 | Leukemia and GBM cell lines | [1] |
| Compound 6 | Enzyme Inhibition | 1.79 | Leukemia and GBM cell lines | [1] |
| 18l | FRET-based Assay | 0.62 | NB4 | [8] |
Table 2: Anti-proliferative Activity of Selected ALKBH5 Inhibitors
| Compound | IC50 (μM) | Cell Line(s) | Reference |
| TD19 | 7.2 - 22.3 | NB4, MOLM13, U87, A172 | [4] |
| Compound 3 | 1.38 - 16.5 | HL-60, CCRF-CEM, K562 | [1] |
| 18l | 0.63 | NB4 | [8] |
Table 3: In Vivo Efficacy of an ALKBH5 Inhibitor
| Compound | Dose | Animal Model | Tumor Growth Inhibition (%) | Reference |
| 18l | 1 mg/kg | NB4 tumor xenograft | 66.3 | [8] |
Key Signaling Pathways
ALKBH5 has been shown to regulate several critical signaling pathways involved in cancer progression. Inhibition of ALKBH5 can modulate these pathways to exert its anti-tumor effects.
References
- 1. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The dual mechanism of m6A demethylase ALKBH5 in regulating energy metabolism during exposure to MC-LR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of ALKBH5 Inhibition on mRNA Stability and Decay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, playing a pivotal role in RNA metabolism, including splicing, export, translation, and stability. The reversible nature of m6A methylation, governed by methyltransferases ("writers") and demethylases ("erasers"), adds a dynamic layer to post-transcriptional gene regulation. ALKBH5 is a key m6A demethylase, and its inhibition presents a compelling therapeutic strategy in various diseases, including cancer. This technical guide provides an in-depth overview of the effects of ALKBH5 inhibition on mRNA stability and decay. We consolidate quantitative data from seminal studies, detail essential experimental protocols for assessing mRNA stability, and provide visual representations of the underlying molecular mechanisms and experimental workflows. While specific data for a small molecule inhibitor designated "ALKBH5-IN-4" is not publicly available, this guide leverages data from genetic inhibition studies (knockdown and knockout) to model the effects of ALKBH5 inactivation.
The Role of ALKBH5 in mRNA Stability
ALKBH5 removes the methyl group from N6-methyladenosine residues on mRNA. The m6A modification is recognized by a family of "reader" proteins, most notably the YTH domain-containing family proteins (YTHDF1, YTHDF2, YTHDF3). YTHDF2 is well-characterized for its role in promoting the degradation of m6A-modified transcripts by recruiting deadenylase complexes.
By removing the m6A mark, ALKBH5 can shield mRNAs from YTHDF2-mediated decay, thereby increasing their stability and half-life. Conversely, the inhibition of ALKBH5 leads to an accumulation of m6A on target transcripts, which can enhance their recognition by YTHDF2 and subsequent degradation, resulting in decreased mRNA stability. However, the effect of ALKBH5 on mRNA stability is context-dependent and can vary based on the specific mRNA transcript, the cellular environment, and the presence of other m6A reader proteins. Some studies have shown that ALKBH5 can also destabilize certain transcripts.[1][2]
Quantitative Effects of ALKBH5 Inhibition on mRNA Stability
The following tables summarize the quantitative effects of ALKBH5 inhibition (via knockdown or knockout) on the stability of various mRNA transcripts as reported in the literature.
| Target mRNA | Cell Type/System | Method of ALKBH5 Inhibition | Change in mRNA Half-life upon Inhibition | Reference |
| CYP1B1 | Mesenchymal Stem Cells | shRNA-mediated knockdown | Increased | [2] |
| PVT1 | A549 Lung Cancer Cells | siRNA-mediated knockdown | Decreased | [3] |
| CK2α | 5637 and T24 Bladder Cancer Cells | shRNA-mediated knockdown | Increased | [4] |
| RBBP5 | Human Embryonic Stem Cells | Overexpression (comparative) | Increased half-life with ALKBH5 overexpression (implies decrease with inhibition) | [1] |
| KDM5B | Human Embryonic Stem Cells | Overexpression (comparative) | Decreased half-life with ALKBH5 overexpression (implies increase with inhibition) | [1] |
| CYR61 | HTR-8 Trophoblast Cells | siRNA-mediated knockdown | Increased | [5] |
| CDKN1A | HEK293T Cells | shRNA-mediated knockdown | Increased | [6] |
| CDKN2B | HEK293T Cells | shRNA-mediated knockdown | Increased | [6] |
| PAQR4 | Huh7 and HepG2 Hepatocellular Carcinoma Cells | shRNA-mediated knockdown | Decreased | [7] |
| ACSL4 | Hyperbilirubinemia-induced brain damage model | Not specified | Increased | [8] |
| WNT5A | Corneal Microvascular Endothelial Cells | siRNA-mediated knockdown | Increased | [9] |
Experimental Protocols
mRNA Stability Assay (Actinomycin D Chase)
This protocol is a standard method to measure the decay rate of a specific mRNA transcript.
Objective: To determine the half-life of a target mRNA following the inhibition of transcription.
Materials:
-
Cells with and without ALKBH5 inhibition (e.g., siRNA-mediated knockdown).
-
Actinomycin D (transcription inhibitor).
-
TRIzol reagent or other RNA extraction kit.
-
Reverse transcription reagents.
-
qPCR primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
Seed cells in multiple wells or plates to allow for harvesting at different time points.
-
Inhibit ALKBH5 expression using the desired method (e.g., transfect with siRNA against ALKBH5). Include a control group (e.g., non-targeting siRNA).
-
After a suitable incubation period for ALKBH5 knockdown, treat the cells with Actinomycin D (typically 5 µg/mL) to block new RNA synthesis. This is time point 0.
-
Harvest cells at various time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).
-
Extract total RNA from the cells at each time point.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR using primers for the target mRNA and a housekeeping gene.
-
Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene and relative to the 0-hour time point.
-
Plot the percentage of remaining mRNA against time. The time point at which 50% of the mRNA has degraded is the half-life.
Methylated RNA Immunoprecipitation (MeRIP) followed by qPCR
This protocol is used to determine if a specific mRNA is methylated at an m6A site and to assess changes in methylation upon ALKBH5 inhibition.
Objective: To quantify the m6A methylation level of a target mRNA.
Materials:
-
Cells with and without ALKBH5 inhibition.
-
MeRIP kit (containing anti-m6A antibody, protein A/G magnetic beads, and buffers).
-
RNA fragmentation reagents.
-
RNA extraction and purification kits.
-
Reverse transcription and qPCR reagents.
Procedure:
-
Harvest cells and extract total RNA.
-
Fragment the RNA to an appropriate size (e.g., ~100 nucleotides).
-
Take a small aliquot of the fragmented RNA as the "input" control.
-
Incubate the remaining fragmented RNA with an anti-m6A antibody.
-
Add protein A/G magnetic beads to pull down the antibody-RNA complexes.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments from the beads.
-
Purify the eluted RNA and the input RNA.
-
Perform reverse transcription and qPCR for the target mRNA on both the immunoprecipitated (IP) and input samples.
-
Calculate the enrichment of the m6A-modified target mRNA in the IP sample relative to the input. An increase in this enrichment upon ALKBH5 inhibition indicates that the transcript is a direct target.[10]
Visualizations
Signaling Pathway of ALKBH5-mediated mRNA Decay
Caption: ALKBH5-mediated regulation of mRNA stability.
Experimental Workflow for mRNA Stability Assay
Caption: Workflow for determining mRNA half-life.
Logical Relationship of ALKBH5, m6A, and mRNA Fate
Caption: Interplay of ALKBH5, m6A, and mRNA stability.
Conclusion
The inhibition of ALKBH5 presents a significant avenue for therapeutic intervention by modulating the stability of key mRNA transcripts involved in disease pathogenesis. Understanding the nuanced, transcript-specific effects of ALKBH5 inhibition is crucial for the development of targeted therapies. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals aiming to investigate the downstream consequences of ALKBH5 modulation on mRNA fate. Future work will likely focus on the development and characterization of specific and potent small molecule inhibitors of ALKBH5, which will further illuminate its role in health and disease.
References
- 1. ALKBH5-mediated m6A mRNA methylation governs human embryonic stem cell cardiac commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcsciences.com [lcsciences.com]
- 3. The RNA demethylase ALKBH5 promotes the progression and angiogenesis of lung cancer by regulating the stability of the LncRNA PVT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The m6A demethylase ALKBH5 controls trophoblast invasion at the maternal-fetal interface by regulating the stability of CYR61 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA demethylase ALKBH5 regulates cell cycle progression in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALKBH5 prevents hepatocellular carcinoma progression by post-transcriptional inhibition of PAQR4 in an m6A dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALKBH5 targets ACSL4 mRNA stability to modulate ferroptosis in hyperbilirubinemia-induced brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ALKBH5 Reduces BMP15 mRNA Stability and Regulates Bovine Puberty Initiation Through an m6A-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
ALKBH5-IN-4: A Technical Guide to its Discovery and Development
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ALKBH5-IN-4, a small molecule inhibitor of the RNA demethylase ALKBH5. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to ALKBH5
AlkB homolog 5 (ALKBH5) is a crucial enzyme in the field of epitranscriptomics, acting as an N6-methyladenosine (m6A) RNA demethylase.[1][2] This modification, m6A, is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in various cellular processes, including RNA stability, splicing, and translation.[1][2] By removing these methyl groups, ALKBH5 dynamically regulates gene expression. Dysregulation of ALKBH5 has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2][3]
Discovery of this compound
This compound, also identified as "compound 3," was discovered through a computer-aided drug design approach. The process involved the virtual screening of a large chemical library against the crystal structure of the ALKBH5 protein. This in-silico screening identified promising candidates which were then subjected to experimental validation.
Computational Modeling and Screening
The discovery process began with the computational modeling of the ALKBH5 active site. Molecular dynamics simulations were performed to understand the binding of potential inhibitors. This compound was identified as a high-scoring candidate due to its predicted strong binding affinity to the active site, forming a crucial hydrogen bond with the His204 residue.[4]
Figure 1: Discovery workflow for this compound.
Synthesis and Physicochemical Properties
This compound was procured from ChemBridge Corporation for the initial studies that led to its characterization.[4] A detailed, publicly available synthesis protocol has not been published.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid |
| Molecular Formula | C10H10O4S |
| Molecular Weight | 226.25 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the RNA m6A demethylase ALKBH5, with an IC50 of 0.84 μM.[4] Its mechanism of action involves binding to the active site of the ALKBH5 enzyme, thereby preventing the demethylation of m6A on RNA. This leads to an accumulation of m6A-modified RNA, which can alter the stability and translation of target mRNAs, ultimately affecting cellular processes like proliferation and survival.[1][2]
In Vitro Efficacy
The inhibitory effects of this compound have been demonstrated against a panel of cancer cell lines, particularly those of hematological origin.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.38 |
| HL-60 | Acute Promyelocytic Leukemia | 11.9 |
| K562 | Chronic Myelogenous Leukemia | 16.5 |
| Jurkat | Acute T-cell Leukemia | 47.8 |
| A-172 | Glioblastoma | >50 |
| HEK-293T | Human Embryonic Kidney | >50 |
Data sourced from MedChemExpress and the primary publication.[4]
Downstream Signaling Pathways
The inhibition of ALKBH5 by this compound is expected to impact various downstream signaling pathways that are regulated by m6A modification. In the context of leukemia and glioblastoma, where this compound has shown activity, several key pathways have been identified.
FOXM1 Signaling Pathway
In glioblastoma stem-like cells, ALKBH5 has been shown to sustain the expression of the transcription factor FOXM1 by demethylating its nascent transcripts.[5] Inhibition of ALKBH5 would, therefore, lead to increased m6A levels in FOXM1 mRNA, potentially leading to its degradation and a subsequent decrease in cell proliferation and tumorigenicity.
Figure 2: Proposed mechanism of this compound on the FOXM1 pathway.
TACC3 Signaling Pathway
In acute myeloid leukemia (AML), ALKBH5 has been found to be aberrantly overexpressed and is required for the development and maintenance of the disease.[6] One of its critical targets is TACC3 (Transforming Acidic Coiled-Coil Containing Protein 3). ALKBH5-mediated demethylation stabilizes TACC3 mRNA, promoting leukemogenesis.[6] Inhibition of ALKBH5 would lead to the destabilization of TACC3 mRNA.
Figure 3: Proposed effect of this compound on the TACC3 pathway in AML.
PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers, including leukemia.[7] Some studies suggest that ALKBH5 can modulate this pathway, and its inhibition could potentially lead to the downregulation of PI3K/AKT signaling, contributing to the anti-leukemic effects of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary publication describing this compound.[4]
ALKBH5 Protein Synthesis
The synthesis of the ALKBH5 protein was conducted using a baculovirus expression system. The detailed protocol for the synthesis and purification of the protein is available in the Supporting Information of the original publication.[4]
Enzyme Inhibition Assay
The enzymatic activity of ALKBH5 was assessed using an m6A antibody-based ELISA. The assay measures the ability of ALKBH5 to demethylate an m6A-containing RNA probe.
Protocol:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 300 μM 2-oxoglutarate, 280 μM (NH4)2Fe(SO4)2, and 2 mM L-ascorbic acid.
-
In a 96-well plate, combine 200 ng of a methylated N6-adenine RNA probe and 10 nM of purified ALKBH5 protein in the reaction buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate for 2 hours at room temperature.
-
The extent of demethylation is then quantified using an anti-m6A antibody in an ELISA format. The signal is inversely proportional to the inhibitory activity of the compound.
Cell Viability Assay (Leukemia Cell Lines)
The anti-proliferative effects of this compound on leukemia cell lines were determined using a standard cell viability assay.
Protocol:
-
Seed the leukemia cell lines (CCRF-CEM, HL-60, K562, Jurkat) in 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of this compound (typically ranging from 0.1 to 100 μM).
-
Incubate the cells for 48 hours.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Calculate the IC50 values from the dose-response curves.
Figure 4: General experimental workflow for inhibitor validation.
Conclusion and Future Directions
This compound has been identified as a potent and selective inhibitor of the RNA demethylase ALKBH5. Its discovery through a rational, computer-aided approach highlights the power of in-silico methods in modern drug discovery. The compound has demonstrated significant anti-proliferative activity against several leukemia cell lines, suggesting its potential as a therapeutic agent for hematological malignancies.
Future research should focus on several key areas:
-
Development of a scalable synthesis protocol: To facilitate further preclinical and clinical development.
-
In-depth elucidation of downstream signaling pathways: To better understand the molecular consequences of ALKBH5 inhibition by this compound.
-
In vivo efficacy studies: To evaluate the anti-tumor activity and pharmacokinetic properties of this compound in animal models of leukemia and other cancers.
-
Structure-activity relationship (SAR) studies: To optimize the potency and drug-like properties of this compound, leading to the development of next-generation ALKBH5 inhibitors.
This technical guide provides a solid foundation for researchers interested in this compound and the broader field of epitranscriptomic drug discovery. The continued investigation of this and similar compounds holds great promise for the development of novel cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ALKBH5-mediated m6A demethylation of FOXM1 mRNA promotes progression of uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALKBH5-mediated m6A demethylation of FOXM1 mRNA promotes progression of uveal melanoma | Aging [aging-us.com]
- 5. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALKBH5 reverses romidepsin-mediated anti-multiple myeloma activity via regulation of m6A modification of FOXM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The m6A RNA Demethylase ALKBH5 Promotes Radioresistance and Invasion Capability of Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ALKBH5-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of ALKBH5-IN-4, a potent inhibitor of the RNA N6-methyladenosine (m⁶A) demethylase ALKBH5, in cell culture experiments. The provided methodologies are intended to guide research into the biological effects of ALKBH5 inhibition in various cell lines.
Introduction
ALKBH5 is an iron- and α-ketoglutarate-dependent dioxygenase that removes the m⁶A modification from RNA, a key post-transcriptional modification that regulates mRNA stability, translation, and splicing.[1][2] Dysregulation of ALKBH5 has been implicated in the progression of several cancers, making it a promising target for therapeutic intervention.[2][3] this compound (also referred to as compound 3) is a small molecule inhibitor of ALKBH5 with an IC₅₀ of 0.84 μM.[4] It serves as a valuable tool for studying the functional roles of ALKBH5 in cellular processes and for assessing the therapeutic potential of ALKBH5 inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound on enzyme activity and cell proliferation across various cell lines.
| Parameter | Target/Cell Line | IC₅₀ Value (μM) | Reference |
| Enzyme Inhibition | ALKBH5 | 0.84 | [4] |
| Cell Proliferation | CCRF-CEM (Leukemia) | 1.38 | [4] |
| HL-60 (Leukemia) | 11.9 | [4] | |
| K562 (Leukemia) | 16.5 | [4] | |
| Jurkat (Leukemia) | 47.8 | [4] | |
| A-172 (Glioblastoma) | >50 | [4] | |
| HEK-293T (Embryonic Kidney) | >50 | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of this compound are crucial for maintaining its activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Cell Culture and Treatment
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
Cancer cell lines of interest (e.g., HL-60, CCRF-CEM, K562)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell culture plates or flasks
-
This compound stock solution
-
Vehicle control (DMSO)
Protocol:
-
Culture the selected cell lines according to standard protocols in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for other assays) at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to attach and resume growth (typically overnight for adherent cells).
-
Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., ranging from 1 μM to 100 μM).[4]
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10-20 μL of MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle shaking or pipetting.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[6][7]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Proliferation Assay (Crystal Violet Staining)
Crystal violet staining is a simple method to assess the number of adherent cells, providing an indication of cell proliferation.[8]
Materials:
-
Adherent cells treated with this compound in a multi-well plate
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
0.5% Crystal violet solution in 25% methanol (B129727)
-
Solubilization solution (e.g., methanol)
Protocol:
-
After the treatment period, carefully wash the cells twice with PBS.
-
Fix the cells by adding the fixation solution and incubating for 15-20 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add the crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plate with water to remove excess stain and allow the plate to air dry.
-
Visually inspect or photograph the plate to observe differences in cell density.
-
For quantitative analysis, solubilize the bound dye by adding methanol to each well and incubating for 15-20 minutes with gentle shaking.
-
Transfer the solubilized dye to a new 96-well plate and measure the absorbance at approximately 570 nm.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of ALKBH5 and a typical experimental workflow for studying the effects of this compound.
Caption: Mechanism of ALKBH5 inhibition by this compound.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. Frontiers | Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms [frontiersin.org]
- 2. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. chondrex.com [chondrex.com]
- 7. protocols.io [protocols.io]
- 8. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ALKBH5-IN-4 in Leukemia Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
ALKBH5 (AlkB homolog 5) is an RNA demethylase that plays a crucial role in the regulation of gene expression by removing N6-methyladenosine (m6A) modifications from messenger RNA (mRNA). In various forms of leukemia, particularly acute myeloid leukemia (AML), ALKBH5 is often overexpressed and associated with poor prognosis.[1][2] It functions to enhance the stability of oncogenic transcripts, thereby promoting leukemogenesis and the self-renewal of leukemia stem cells.[1][3] This makes ALKBH5 a compelling therapeutic target for the development of novel anti-leukemic drugs.
ALKBH5-IN-4 is a small molecule inhibitor of ALKBH5 with a reported IC50 of 0.84 μM.[4] Studies have demonstrated its ability to suppress the proliferation of various leukemia cell lines, highlighting its potential as a chemical probe to investigate the biological functions of ALKBH5 and as a lead compound for drug development.[5][6] These application notes provide an overview of the use of this compound in leukemia cell line studies, including its effects on cell viability and the signaling pathways it modulates. Detailed protocols for key experimental assays are also provided.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against ALKBH5
| Compound | Target | IC50 (μM) | Assay |
| This compound | ALKBH5 | 0.84 | m6A antibody-based ELISA |
| [4][5] |
Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (μM) |
| CCRF-CEM | T-cell acute lymphoblastic leukemia | 1.38 |
| HL-60 | Acute promyelocytic leukemia | 11.9 |
| K562 | Chronic myelogenous leukemia | 16.5 |
| Jurkat | T-cell acute lymphoblastic leukemia | 47.8 |
| NB4 | Acute promyelocytic leukemia | 0.63 (for analog 18l) |
| [4][5][6][7] |
Note: The IC50 value for NB4 cells is for a different, but related, covalent ALKBH5 inhibitor (analog 18l), as specific data for this compound in this cell line was not available in the provided search results.[7]
Signaling Pathways
The inhibitory action of this compound leads to an increase in global m6A levels in leukemia cells, which in turn affects the stability and translation of key oncogenic mRNAs.[3] The primary mechanism involves the destabilization of target transcripts, leading to reduced protein expression of key players in leukemogenesis.
Caption: this compound inhibits ALKBH5, leading to increased m6A modification and subsequent degradation of oncogenic mRNAs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., HL-60, K562, CCRF-CEM)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound.
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed leukemia cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 concentration) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting changes in protein expression of ALKBH5 targets (e.g., TACC3, ITPA) following treatment with this compound.
Materials:
-
Leukemia cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-TACC3, anti-ITPA, anti-ALKBH5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat leukemia cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring changes in mRNA levels of ALKBH5 target genes.
Materials:
-
Leukemia cells
-
This compound
-
TRIzol reagent
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for TACC3, ITPA, GAPDH)
-
qPCR instrument
Procedure:
-
Treat leukemia cells with this compound.
-
Extract total RNA using TRIzol reagent according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.
Experimental Workflow
Caption: A general workflow for investigating the effects of this compound on leukemia cell lines.
Conclusion
This compound is a valuable tool for studying the role of the m6A demethylase ALKBH5 in leukemia. Its ability to inhibit ALKBH5 and suppress the growth of leukemia cells provides a strong rationale for further investigation. The protocols and information provided herein are intended to serve as a guide for researchers to design and execute experiments aimed at elucidating the therapeutic potential of targeting ALKBH5 in leukemia.
References
- 1. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA demethylase ALKBH5 promotes tumorigenesis of t (8;21) acute myeloid leukemia via ITPA m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ALKBH5-IN-4: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALKBH5 (AlkB homolog 5) is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that functions as a key N6-methyladenosine (m⁶A) RNA demethylase. The m⁶A modification is a dynamic and reversible epigenetic mark on mRNA that plays a crucial role in regulating gene expression through its influence on mRNA stability, splicing, and translation. Dysregulation of ALKBH5 has been implicated in various diseases, including several types of cancer, making it an attractive target for therapeutic intervention. ALKBH5-IN-4 is a small molecule inhibitor of ALKBH5 with a reported IC₅₀ of 0.84 µM in enzymatic assays. These application notes provide a comprehensive guide to determining the optimal working concentration of this compound for various in vitro applications and detailed protocols for key experimental assays.
Data Presentation: In Vitro Efficacy of this compound
The optimal working concentration of this compound is cell-type dependent and should be determined empirically for each new experimental system. The following tables summarize the reported in vitro inhibitory concentrations of this compound.
Table 1: Enzymatic and Cellular Inhibitory Concentrations of this compound
| Assay Type | Target | IC₅₀ | Reference |
| Enzymatic Assay | ALKBH5 | 0.84 µM | |
| Cell Proliferation | CCRF-CEM (Leukemia) | 1.38 µM | |
| Cell Proliferation | HL-60 (Leukemia) | 11.9 µM | |
| Cell Proliferation | K562 (Leukemia) | 16.5 µM | |
| Cell Proliferation | Jurkat (Leukemia) | 47.8 µM | |
| Cell Proliferation | HEK-293T | >50 µM | |
| Cell Proliferation | A-172 (Glioblastoma) | >50 µM |
Note: The provided IC₅₀ values for cell proliferation were determined over a 48-hour incubation period.
Recommended Working Concentrations
Based on the available data, a starting concentration range of 1 µM to 10 µM is recommended for initial in vitro cell-based assays. For sensitive cell lines, concentrations as low as 0.5 µM may be effective, while for more resistant lines, concentrations up to 50 µM may be required. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Treatment duration will vary depending on the experimental endpoint, with typical incubation times ranging from 24 to 72 hours.
Experimental Protocols
Herein, we provide detailed protocols for common in vitro assays to assess the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on a given cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is to assess the effect of this compound on the protein levels of ALKBH5 downstream targets such as FOXM1, YAP, and NANOG.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-FOXM1, anti-YAP, anti-NANOG, anti-ALKBH5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
This protocol is to measure changes in the mRNA expression of ALKBH5 target genes.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for FOXM1, NANOG, YAP, ALKBH5, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Cell Migration and Invasion Assays (Transwell Assay)
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium with fetal bovine serum (FBS) as a chemoattractant
-
Crystal violet stain
Procedure:
-
For the invasion assay, coat the top of the transwell inserts with diluted Matrigel and incubate for at least 4 hours to allow for polymerization. The migration assay does not require this step.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium containing the desired concentrations of this compound or vehicle.
-
Add 5 x 10⁴ to 1 x 10⁵ cells to the upper chamber of the transwell insert.
-
Add complete medium with 10% FBS to the lower chamber.
-
Incubate for 12-48 hours, depending on the cell type's migratory/invasive capacity.
-
Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix the cells on the bottom of the membrane with methanol (B129727) and stain with 0.1% crystal violet.
-
Count the stained cells in several random fields under a microscope.
Signaling Pathways and Experimental Workflows
ALKBH5-Mediated Regulation of Gene Expression
ALKBH5 removes the m⁶A modification from target mRNAs, leading to increased mRNA stability and subsequent protein expression. Key targets include the oncogenic transcription factors FOXM1 and NANOG, as well as the Hippo pathway effector YAP. Inhibition of ALKBH5 is expected to increase the m⁶A methylation of these transcripts, leading to their degradation and a reduction in protein levels.
Caption: ALKBH5 signaling pathway and the effect of this compound.
General Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for characterizing the in vitro effects of this compound.
Caption: Experimental workflow for evaluating this compound in vitro.
Application Notes and Protocols for ALKBH5-IN-4 Treatment to Observe m6A Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in various cellular processes, including RNA stability, splicing, and translation. The levels of m6A are dynamically regulated by methyltransferases ("writers") and demethylases ("erasers"). ALKBH5 is a key m6A demethylase, and its inhibition presents a promising therapeutic strategy for various diseases, particularly cancer.
ALKBH5-IN-4 is a small molecule inhibitor of the ALKBH5 m6A demethylase. By inhibiting ALKBH5, this compound leads to an accumulation of m6A on target mRNAs, thereby influencing gene expression and cellular phenotypes. These application notes provide detailed protocols for treating cells with this compound to observe changes in m6A levels, tailored for researchers in both academic and industrial settings.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a basis for experimental design.
| Parameter | Value | Cell Lines Tested | Reference |
| In Vitro IC50 | 0.84 µM | N/A (Biochemical Assay) | [1] |
| Cellular Antiproliferative IC50 (48h) | |||
| 1.38 µM | CCRF-CEM (Leukemia) | [1] | |
| 11.9 µM | HL-60 (Leukemia) | [1] | |
| 16.5 µM | K562 (Leukemia) | [1] | |
| 47.8 µM | Jurkat (Leukemia) | [1] | |
| >50 µM | HEK-293T (Embryonic Kidney) | [1] | |
| >50 µM | A-172 (Glioblastoma) | [1] | |
| Inhibitory Effect Observation Time | 2 hours | N/A (Biochemical Assay) | [1] |
Experimental Protocols
To observe significant changes in m6A levels following this compound treatment, a time-course and dose-response experiment is recommended. Based on the available data, a treatment duration of 24 to 48 hours is suggested to observe robust effects on cellular m6A levels and downstream biological processes. For initial experiments, a concentration range of 1 µM to 10 µM is recommended, bracketing the in vitro IC50 and the lower range of cellular IC50 values.
Protocol 1: Cell Treatment with this compound
This protocol outlines the general procedure for treating adherent or suspension cells with this compound.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest
-
Cell culture plates or flasks
-
Sterile, nuclease-free water and PBS
-
DMSO (for vehicle control)
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest.
-
Suspension cells: Seed cells in culture flasks at a density appropriate for logarithmic growth.
-
-
Cell Culture: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment and recovery.
-
Preparation of Treatment Medium:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared treatment or vehicle control medium to the respective wells or flasks.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
Harvesting:
-
Adherent cells: Wash the cells with ice-cold PBS, then lyse the cells directly in the plate or detach them using trypsin before lysis.
-
Suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and then lyse the cells.
-
-
Downstream Analysis: Proceed immediately with RNA extraction for m6A analysis.
Protocol 2: Quantification of Global m6A Levels using m6A Dot Blot
This protocol provides a straightforward method to assess changes in the overall m6A levels in total RNA.
Materials:
-
Total RNA extracted from treated and control cells
-
Hybond-N+ nylon membrane
-
SSC buffer (20X stock: 3 M NaCl, 0.3 M sodium citrate, pH 7.0)
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Methylene (B1212753) blue staining solution (0.02% methylene blue in 0.3 M sodium acetate, pH 5.2)
Procedure:
-
RNA Denaturation and Spotting:
-
Denature 1-2 µg of total RNA in three volumes of RNA denaturation buffer at 65°C for 5 minutes.
-
Place the denatured RNA on ice.
-
Spot the RNA onto a Hybond-N+ membrane.
-
-
Crosslinking: UV crosslink the RNA to the membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-m6A antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the signal using an imaging system.
-
Loading Control: Stain the membrane with methylene blue solution to visualize the total RNA spotted as a loading control.
Protocol 3: Gene-Specific m6A Quantification using MeRIP-qPCR
This protocol allows for the quantification of m6A levels on specific mRNA transcripts.
Materials:
-
Total RNA extracted from treated and control cells
-
mRNA purification kit
-
MeRIP Kit (containing anti-m6A antibody, protein A/G magnetic beads, and buffers)
-
RNA fragmentation buffer
-
RNA purification columns
-
Reverse transcription kit
-
qPCR master mix and primers for target genes
Procedure:
-
mRNA Purification and Fragmentation:
-
Purify mRNA from total RNA using a poly(A) selection kit.
-
Fragment the mRNA to ~100-200 nucleotide-long fragments using RNA fragmentation buffer.
-
-
Immunoprecipitation (IP):
-
Set aside a small portion of the fragmented mRNA as an "input" control.
-
Incubate the remaining fragmented mRNA with anti-m6A antibody-conjugated magnetic beads in IP buffer overnight at 4°C with rotation.
-
As a negative control, perform a parallel IP with a non-specific IgG antibody.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffers to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments from the beads.
-
-
RNA Purification: Purify the eluted RNA and the input RNA using RNA purification columns.
-
Reverse Transcription and qPCR:
-
Reverse transcribe the eluted RNA and input RNA into cDNA.
-
Perform qPCR using primers specific to the gene of interest.
-
-
Data Analysis:
-
Calculate the enrichment of m6A in the target gene by normalizing the qPCR signal from the m6A-IP sample to the input sample. Compare the enrichment between this compound treated and control samples.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
References
Application Notes and Protocols for Cell Viability Assay with ALKBH5-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ALKBH5-IN-4, a small molecule inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5, in cell viability assays. This document outlines the underlying principles, detailed experimental protocols, and data interpretation to assess the cytotoxic and cytostatic effects of inhibiting ALKBH5 in various cell lines.
Introduction
ALKBH5 is an enzyme that removes the m6A modification from RNA, a crucial regulator of RNA metabolism, including stability, translation, and splicing.[1][2][3][4] In numerous cancers, the dysregulation of ALKBH5 has been linked to tumor progression and therapeutic resistance.[1][5][6] ALKBH5 inhibitors, such as this compound, offer a promising avenue for therapeutic intervention by blocking this demethylase activity, leading to an accumulation of m6A on target transcripts, which can in turn modulate the expression of oncogenes and tumor suppressors, ultimately impacting cancer cell viability.[3][7]
Principle of the Assay
Cell viability assays are essential for determining the effects of chemical compounds on cell proliferation and survival. The protocols described below utilize two common methods: a colorimetric MTT assay and a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
MTT Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[8][9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[8]
-
ATP-Based Luminescent Assay (e.g., CellTiter-Glo®): This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[10][11][12] The assay reagent lyses the cells and provides the substrate for a thermostable luciferase, which generates a luminescent signal proportional to the amount of ATP.[10][12] This method is known for its high sensitivity and suitability for high-throughput screening.[10][13]
Data Presentation
The anti-proliferative effects of ALKBH5 inhibitors can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces cell viability by 50%. The following table summarizes the reported IC50 values for select ALKBH5 inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3 | HL-60 | Acute Promyelocytic Leukemia | 1.38 | [7][14][15] |
| Compound 3 | CCRF-CEM | Acute Lymphoblastic Leukemia | 4.1 | [7][14][15] |
| Compound 3 | K562 | Chronic Myelogenous Leukemia | 16.5 | [7][14][15] |
| Compound 6 | HL-60 | Acute Promyelocytic Leukemia | 5.3 | [7][14][15] |
| Compound 6 | CCRF-CEM | Acute Lymphoblastic Leukemia | 10.2 | [7][14][15] |
| Compound 6 | K562 | Chronic Myelogenous Leukemia | 14.8 | [7][14][15] |
| 18l | NB4 | Acute Promyelocytic Leukemia | 0.63 | [16] |
Experimental Protocols
Below are detailed protocols for performing a cell viability assay with this compound using either the MTT or a luminescent ATP-based method.
Protocol 1: MTT Cell Viability Assay
Materials:
-
This compound (or other ALKBH5 inhibitor)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490-570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium.[17]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations initially to determine the IC50.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software package.
-
Protocol 2: Luminescent ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
Materials:
-
This compound (or other ALKBH5 inhibitor)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, using opaque-walled plates to minimize background luminescence.
-
-
Inhibitor Treatment:
-
Follow the same procedure as in the MTT assay for preparing and adding the this compound dilutions.
-
-
Assay Procedure:
-
After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells (medium only) from the luminescence of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Luminescence of treated cells / Luminescence of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining cell viability upon treatment with this compound.
References
- 1. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-Cancer Analysis Shows That ALKBH5 Is a Potential Prognostic and Immunotherapeutic Biomarker for Multiple Cancer Types Including Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. protocols.io [protocols.io]
- 10. promegaconnections.com [promegaconnections.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 12. ch.promega.com [ch.promega.com]
- 13. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. texaschildrens.org [texaschildrens.org]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Western Blot Analysis Following ALKBH5-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALKBH5, an RNA N6-methyladenosine (m6A) demethylase, is a critical regulator of post-transcriptional gene expression. Its activity influences a myriad of cellular processes, including RNA stability, splicing, and translation.[1][2] Dysregulation of ALKBH5 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[2][3] ALKBH5-IN-4 is a chemical inhibitor of ALKBH5 with a reported IC50 of 0.84 μM, offering a valuable tool for studying the functional consequences of ALKBH5 inhibition.[4]
These application notes provide a detailed protocol for performing Western blot analysis to investigate changes in protein expression following treatment of cells with this compound. This powerful technique allows researchers to identify and quantify specific proteins, providing insights into the downstream effects of ALKBH5 inhibition on cellular signaling pathways.
Key Signaling Pathways Affected by ALKBH5
Inhibition of ALKBH5 can impact several key signaling pathways. For instance, ALKBH5 has been shown to regulate the NF-κB and MAPK signaling pathways.[5] Therefore, when analyzing the effects of this compound, it is pertinent to investigate key protein players within these cascades.
Caption: ALKBH5 inhibition by this compound and its downstream effects.
Experimental Protocol
This protocol outlines the key steps for Western blot analysis following cell treatment with this compound.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for your study. Examples from literature where ALKBH5 has been studied include HEK293T, HeLa, and various cancer cell lines.[6][7]
-
Culture Conditions: Culture cells in the recommended medium and conditions until they reach approximately 70-80% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined duration (e.g., 24, 48, 72 hours).[3] The optimal concentration and time should be determined empirically for your specific cell line and experimental goals.
-
Sample Preparation: Cell Lysis
The goal of this step is to efficiently extract proteins from the treated cells.[8]
-
Reagents and Buffers:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails immediately before use.[9]
-
-
Procedure for Adherent Cells:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[10]
-
Add an appropriate volume of ice-cold lysis buffer to the plate (e.g., 100-200 µL for a 6-well plate).[11]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification
Accurate protein quantification is crucial for ensuring equal loading of samples onto the gel.[8][10]
-
Assay: Use a standard protein assay method such as the Bicinchoninic acid (BCA) assay or the Bradford assay.
-
Procedure:
-
Prepare a standard curve using a known protein standard (e.g., Bovine Serum Albumin, BSA).
-
Determine the protein concentration of each lysate according to the manufacturer's instructions for your chosen assay.
-
Sample Preparation for Gel Electrophoresis
-
Reagents:
-
Laemmli sample buffer (2X or 4X) containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
-
Procedure:
-
Based on the protein quantification results, calculate the volume of lysate needed to obtain the desired amount of protein per lane (typically 20-50 µg).
-
Mix the calculated volume of lysate with the appropriate volume of Laemmli sample buffer.
-
Denature the protein samples by heating at 95-100°C for 5-10 minutes.[12]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
Gel Electrophoresis (SDS-PAGE)
This step separates the proteins based on their molecular weight.[13]
-
Apparatus: Use a vertical gel electrophoresis system.
-
Gel: Use precast or hand-poured polyacrylamide gels. The percentage of acrylamide (B121943) will depend on the size of the protein of interest.
-
Procedure:
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer.
-
Load the prepared protein samples and a molecular weight marker into the wells of the gel.[14]
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer (Blotting)
This step transfers the separated proteins from the gel to a membrane.[13][15]
-
Membrane: Use a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Method: Wet or semi-dry transfer methods can be used.
-
Procedure (Wet Transfer):
-
Equilibrate the gel, membrane, and filter papers in transfer buffer.
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge.
-
Place the sandwich into the transfer apparatus and fill with transfer buffer.
-
Perform the transfer at a constant current or voltage, typically for 1-2 hours at 4°C.
-
Immunodetection
-
Blocking:
-
After transfer, block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to your protein of interest in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[11]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[15]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. Dilute the secondary antibody in blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.[11]
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection and Imaging
-
Detection Reagent: Use an enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Data Analysis
-
Quantification: Use image analysis software (e.g., ImageJ) to perform densitometric analysis of the protein bands.
-
Normalization: Normalize the band intensity of the target protein to a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to account for any variations in protein loading.
Caption: Workflow for Western blot analysis after this compound treatment.
Data Presentation
Summarize all quantitative data from the densitometry analysis into clearly structured tables for easy comparison between different treatment conditions.
Table 1: Effect of this compound on Target Protein Expression
| Treatment Group | This compound (µM) | Target Protein X (Normalized Intensity) | Loading Control (Intensity) |
| Vehicle Control | 0 | 1.00 ± 0.05 | 15000 ± 500 |
| Treatment 1 | 0.1 | 0.85 ± 0.04 | 14800 ± 450 |
| Treatment 2 | 1 | 0.62 ± 0.06 | 15200 ± 550 |
| Treatment 3 | 10 | 0.41 ± 0.03 | 14900 ± 500 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Table 2: Recommended Antibodies for Western Blot Analysis
| Target Protein | Supplier | Catalog Number | Recommended Dilution |
| ALKBH5 | Cell Signaling Technology | #80283 | 1:1000 |
| p-p65 (NF-κB) | Cell Signaling Technology | #3033 | 1:1000 |
| p65 (NF-κB) | Cell Signaling Technology | #8242 | 1:1000 |
| p-p38 MAPK | Cell Signaling Technology | #4511 | 1:1000 |
| p38 MAPK | Cell Signaling Technology | #8690 | 1:1000 |
| GAPDH | Santa Cruz Biotechnology | sc-47724 | 1:5000 |
| β-Actin | Sigma-Aldrich | A5441 | 1:5000 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. |
| Primary antibody concentration too low | Optimize antibody concentration. | |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different antibody clone. |
| Protein degradation | Ensure protease inhibitors are added fresh to the lysis buffer. |
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the molecular consequences of ALKBH5 inhibition with this compound, contributing to a deeper understanding of its role in cellular biology and its potential as a therapeutic target.
References
- 1. ALKBH5 (E5Y7C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. ALKBH5 Research Products: Novus Biologicals [novusbio.com]
- 3. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-translational modification of RNA m6A demethylase ALKBH5 regulates ROS-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Sample preparation for western blot | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 15. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
Application of ALKBH5-IN-4 in m6A Sequencing (MeRIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA stability, splicing, and translation.[1][2] The dynamic nature of m6A modification is regulated by a complex interplay of methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers").[1][2] ALKBH5 is a key m6A demethylase, an "eraser," that removes the methyl group from adenosine (B11128) residues on RNA.[1][3] Dysregulation of ALKBH5 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][4]
ALKBH5-IN-4 is a small molecule inhibitor of ALKBH5 with a reported in vitro IC50 of 0.84 μM.[1] By inhibiting ALKBH5, this compound can be used as a tool to study the functional consequences of increased m6A methylation. Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq) is a powerful technique used to map the transcriptome-wide distribution of m6A. This document provides detailed application notes and protocols for the use of this compound in conjunction with MeRIP-seq to investigate the role of ALKBH5 in m6A-mediated gene regulation.
Data Presentation
This compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | ALKBH5 (N6-methyladenosine demethylase) | [1] |
| IC50 (in vitro) | 0.84 μM | [1] |
| Molecular Weight | 226.24 g/mol | N/A |
| Formulation | Soluble in DMSO | [5] |
Cellular Activity of this compound
| Cell Line | Assay | IC50 / Effect | Incubation Time | Reference |
| CCRF-CEM (Leukemia) | Proliferation | 1.38 μM | 48 hours | [1] |
| HL-60 (Leukemia) | Proliferation | 11.9 μM | 48 hours | [1] |
| K562 (Leukemia) | Proliferation | 16.5 μM | 48 hours | [1] |
| Jurkat (Leukemia) | Proliferation | 47.8 μM | 48 hours | [1] |
| A-172 (Glioblastoma) | Proliferation | >50 μM | 48 hours | [1] |
| HEK-293T | Proliferation | >50 μM | 48 hours | [1] |
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The RNA demethylase ALKBH5 promotes the progression and angiogenesis of lung cancer by regulating the stability of the LncRNA PVT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying Alternative Splicing Events with ALKBH5-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in various aspects of RNA metabolism, including splicing, stability, and translation. The reversible nature of m6A modification is maintained by a delicate balance between m6A methyltransferases ("writers") and demethylases ("erasers"). One such eraser is the AlkB Homolog 5 (ALKBH5), an Fe(II)/α-ketoglutarate-dependent dioxygenase that specifically removes the methyl group from N6-methyladenosine residues in RNA.
Emerging evidence highlights the significant role of ALKBH5 in the regulation of alternative splicing. By demethylating m6A marks on pre-mRNAs, ALKBH5 can influence the binding of splicing factors, thereby altering exon inclusion or exclusion patterns. Dysregulation of ALKBH5-mediated alternative splicing has been implicated in various diseases, including cancer.
ALKBH5-IN-4 is a potent and specific small molecule inhibitor of ALKBH5, with a reported IC50 of 0.84 µM. This compound serves as a valuable chemical tool to probe the functional role of ALKBH5 in cellular processes, particularly in the context of alternative splicing. These application notes provide detailed protocols for utilizing this compound to investigate alternative splicing events in a cellular context.
Mechanism of Action
This compound inhibits the demethylase activity of ALKBH5, leading to an increase in the overall level of m6A methylation on target RNAs. This hypermethylation can alter the secondary structure of pre-mRNA and modulate the binding of splicing regulatory proteins, such as Serine/Arginine-rich Splicing Factor 1 (SRSF1), to their target sequences. The altered recruitment of splicing factors ultimately leads to changes in splice site selection and the generation of different mRNA isoforms.
ALKBH5-IN-4: A Tool for Neurobiology and Spermatogenesis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ALKBH5-IN-4 is a small molecule inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. The m6A modification is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes and plays a critical role in regulating gene expression. ALKBH5, as an "eraser" of this modification, is involved in a multitude of biological processes, including neurodevelopment and spermatogenesis. Inhibition of ALKBH5 with this compound offers a powerful tool to investigate the functional significance of m6A methylation in these complex biological systems and presents a potential avenue for therapeutic intervention in related disorders.
ALKBH5 is highly expressed in the testes and throughout the brain, where it influences neuronal development, axon regeneration, and is essential for male fertility.[1][2] Dysregulation of ALKBH5 activity has been linked to neurological disorders and impaired sperm production.[3][4] this compound provides a means to pharmacologically modulate ALKBH5 activity, thereby enabling the study of the downstream consequences of increased m6A levels in specific cellular contexts.
Quantitative Data for this compound
| Parameter | Value | Cell Lines Tested | Reference |
| IC50 (ALKBH5) | 0.84 µM | in vitro enzyme assay | [5] |
| IC50 (Cell Proliferation) | 1.38 µM | CCRF-CEM (Leukemia) | [5] |
| 11.9 µM | HL-60 (Leukemia) | [5] | |
| 16.5 µM | K562 (Leukemia) | [5] | |
| 47.8 µM | Jurkat (Leukemia) | [5] | |
| >50 µM | HEK-293T (Embryonic Kidney) | [5] | |
| >50 µM | A-172 (Glioblastoma) | [5] |
Applications in Neurobiology Research
The role of ALKBH5 in the central nervous system makes this compound a valuable tool for investigating various aspects of neurobiology. ALKBH5 expression is observed to decrease during brain development, suggesting a role in neuronal differentiation and maturation.[1][3] Furthermore, knockdown of ALKBH5 has been shown to promote sensory axon regeneration.[3]
Potential Research Applications:
-
Studying Neuronal Differentiation: Investigate the effect of ALKBH5 inhibition on the differentiation of neural stem cells into various neuronal and glial lineages.
-
Axon Regeneration Studies: Assess the potential of this compound to promote axon regrowth in models of spinal cord injury or peripheral nerve damage.
-
Neurodegenerative Disease Models: Explore the therapeutic potential of ALKBH5 inhibition in models of diseases like Alzheimer's or Parkinson's, where epigenetic dysregulation is implicated.
-
Synaptic Plasticity and Memory Formation: Examine the impact of increased m6A levels on synaptic function and memory processes.
Experimental Protocol: In Vitro Neuronal Differentiation Assay
This protocol outlines a general procedure to assess the effect of this compound on the differentiation of a neural progenitor cell line, such as SH-SY5Y or primary neural stem cells.
Materials:
-
Neural progenitor cells (e.g., SH-SY5Y)
-
Differentiation medium (e.g., DMEM/F12 with reduced serum and specific growth factors like BDNF and retinoic acid)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Control vehicle (DMSO)
-
Cell culture plates and reagents
-
Antibodies for neuronal markers (e.g., β-III tubulin, MAP2) and glial markers (e.g., GFAP)
-
Immunofluorescence staining reagents and microscope
Procedure:
-
Cell Seeding: Plate neural progenitor cells at an appropriate density in cell culture plates.
-
Initiation of Differentiation: Once cells reach the desired confluency, replace the growth medium with differentiation medium.
-
Treatment: Add this compound to the differentiation medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) group.
-
Incubation: Culture the cells for a period of 5-10 days, replacing the medium with fresh medium containing the inhibitor or vehicle every 2-3 days.
-
Analysis of Differentiation:
-
Morphological Assessment: Observe and document changes in cell morphology, such as neurite outgrowth, using phase-contrast microscopy.
-
Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for neuronal and glial markers to quantify the percentage of differentiated cells and assess neurite length and branching.
-
Western Blot or qPCR: Analyze the expression levels of key neuronal and glial-specific proteins and genes.
-
Expected Outcome: Inhibition of ALKBH5 by this compound is expected to alter the m6A landscape of mRNAs involved in neuronal development, potentially leading to changes in the rate and direction of differentiation.
Applications in Spermatogenesis Research
ALKBH5 is essential for male fertility, playing a critical role in spermatogenesis.[6][7] Deficiency in ALKBH5 leads to impaired sperm production, characterized by apoptosis of spermatocytes in the meiotic metaphase.[6] This makes this compound a valuable chemical probe to dissect the role of m6A methylation in the intricate process of sperm development.
Potential Research Applications:
-
Investigating Meiosis: Study the impact of ALKBH5 inhibition on meiotic progression and recombination in spermatocytes.
-
Spermatid Differentiation (Spermiogenesis): Analyze the effects of increased m6A levels on the morphological transformation of round spermatids into mature spermatozoa.
-
Sertoli and Leydig Cell Function: Examine the indirect effects of ALKBH5 inhibition on the supporting somatic cells of the testes.
-
Male Infertility Models: Use this compound in animal models to mimic and study the molecular basis of certain types of male infertility.
Experimental Protocol: Ex Vivo Testicular Culture
This protocol describes a method to study the effect of this compound on spermatogenesis using an ex vivo culture of mouse testicular fragments.
Materials:
-
Testes from pubertal or adult mice
-
Agarose (B213101) gel stands
-
Culture medium (e.g., DMEM/F12 supplemented with KnockOut Serum Replacement, hormones, and growth factors)
-
This compound (dissolved in DMSO)
-
Control vehicle (DMSO)
-
Histology reagents (e.g., Bouin's fixative, paraffin, hematoxylin (B73222) and eosin)
-
Antibodies for markers of different stages of spermatogenesis (e.g., SYCP3 for meiosis, Acrosin for acrosome formation)
Procedure:
-
Testicular Fragment Preparation: Euthanize mice and dissect the testes. Remove the tunica albuginea and cut the seminiferous tubules into small fragments (1-2 mm³).
-
Ex Vivo Culture Setup: Place the testicular fragments on agarose gel stands in a culture dish with the culture medium.
-
Treatment: Add this compound to the culture medium at desired concentrations (e.g., 1, 5, 10 µM). Include a vehicle control group.
-
Incubation: Culture the fragments for several weeks, changing the medium every 2-3 days.
-
Analysis of Spermatogenesis:
-
Histological Analysis: At different time points, fix some testicular fragments, embed in paraffin, and perform H&E staining to observe the morphology of the seminiferous tubules and the presence of different germ cell types.
-
Immunohistochemistry: Stain sections for specific markers to identify and quantify cells at different stages of spermatogenesis.
-
Sperm Analysis: If spermatogenesis proceeds to completion, mature sperm can be collected from the culture and analyzed for motility and morphology.
-
Expected Outcome: Treatment with this compound is anticipated to disrupt the normal progression of spermatogenesis, potentially leading to an accumulation of apoptotic germ cells and a reduction in the number of mature sperm, mirroring the phenotype observed in ALKBH5 knockout mice.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of m6A RNA methylation in neurobiology and spermatogenesis. While direct studies utilizing this specific inhibitor in these fields are currently lacking, the established importance of ALKBH5 provides a strong rationale for its use. The provided application notes and protocols offer a starting point for researchers to explore the functional consequences of ALKBH5 inhibition in these critical areas of biology and disease. Further research with this compound and other selective ALKBH5 inhibitors will undoubtedly deepen our understanding of the epitranscriptomic regulation of neuronal function and male fertility.
References
- 1. researchgate.net [researchgate.net]
- 2. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ALKBH5 is a mammalian RNA demethylase that impacts RNA metabolism and mouse fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ALKBH5-IN-4 solubility and stability issues in DMSO
Disclaimer: ALKBH5-IN-4 is a hypothetical designation for an ALKBH5 inhibitor used here for illustrative purposes. The following guidance is based on general principles for working with novel small molecule inhibitors and does not pertain to a specific, existing compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility and stability challenges when working with ALKBH5 inhibitors, particularly in a DMSO solvent system.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound powder arrived at room temperature, but the datasheet recommends storing it at -20°C. Is the compound compromised?
A1: Small molecules are often shipped at ambient temperatures as they are generally stable in their solid, powdered form for the duration of shipping. Upon receipt, it is best practice to store the compound as recommended on the datasheet, typically at -20°C or -80°C for long-term stability.
Q2: I'm having trouble dissolving this compound in DMSO. What could be the issue and what should I do?
A2: Several factors can affect the dissolution of a compound in DMSO:
-
Compound Purity and Identity: Ensure you have the correct compound and that its purity meets expected standards.
-
DMSO Quality: DMSO is highly hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power.[1] Always use anhydrous, high-purity DMSO from a freshly opened bottle.[2]
-
Concentration: The desired concentration may exceed the compound's solubility limit in DMSO.[1]
-
Temperature: Gentle warming to 37°C or brief sonication can help dissolve the compound.[1]
Troubleshooting Steps:
-
Use fresh, anhydrous DMSO.
-
Try preparing a more dilute stock solution.[1]
-
Gently warm the solution or sonicate it.
-
If solubility issues persist, consider alternative solvents, but verify their compatibility with your downstream assays.
Q3: this compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: This common issue, often called "crashing out" or "salting out," occurs when the compound is not soluble in the aqueous environment after the DMSO is diluted.[1][3] To prevent this:
-
Perform Serial Dilutions: First, make intermediate dilutions of your high-concentration DMSO stock in 100% DMSO to a lower concentration before the final dilution into the aqueous medium.[2]
-
Gradual Addition: Add the DMSO stock to your pre-warmed (37°C) aqueous medium dropwise while gently vortexing.[3]
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration is high enough to maintain solubility but low enough to be non-toxic to your cells (typically ≤ 0.1%).[1]
Q4: How should I store my DMSO stock solution of this compound?
A4: For long-term storage, it is recommended to:
-
Store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
Protect the solution from light.
-
Use amber glass or polypropylene (B1209903) vials.[5]
Q5: I am concerned about the stability of this compound in my DMSO stock solution over time. How can I assess its stability?
A5: To assess stability, you can perform a time-course experiment. Prepare aliquots of your stock solution and store them under your intended conditions. At various time points (e.g., 1 week, 1 month, 3 months), analyze an aliquot for purity and concentration using an analytical method like HPLC or LC-MS and compare the results to a sample analyzed at time-zero.[4]
Troubleshooting Guides
Issue 1: Variability in Experimental Results
-
Possible Cause: Inconsistent concentrations in your DMSO stock solution due to improper dissolution or precipitation.
-
Troubleshooting Steps:
-
Before each use, visually inspect your stock solution for any precipitate.
-
If the solution was frozen, allow it to completely thaw at room temperature and vortex gently to ensure homogeneity.
-
If precipitation is observed, try gentle warming (37°C) or sonication to redissolve the compound.[1] If it does not redissolve, it is best to prepare a fresh stock solution.
-
Issue 2: Low Potency or No Activity in Assay
-
Possible Cause: Degradation of the compound in the DMSO stock or in the aqueous assay buffer.
-
Troubleshooting Steps:
-
Assess the stability of the compound in DMSO as described in the FAQ section.
-
Evaluate the stability of the compound in your assay buffer at the working temperature (e.g., 37°C). Incubate the compound in the buffer for the duration of your experiment and measure its concentration at different time points via HPLC or LC-MS.[4]
-
Consider the presence of components in your assay medium that could react with the compound or with DMSO.
-
Quantitative Data Summary
The following tables contain illustrative data for a hypothetical ALKBH5 inhibitor and should not be considered as experimental results for a real compound.
Table 1: Illustrative Solubility of Hypothetical this compound in Anhydrous DMSO
| Concentration (mM) | Temperature (°C) | Observation | Recommended Action |
| 50 | 25 | Incomplete dissolution | Try lower concentration or gentle heating |
| 25 | 25 | Soluble with sonication | Standard procedure |
| 10 | 25 | Readily soluble | Recommended for initial stock |
Table 2: Illustrative Stability of Hypothetical this compound (10 mM in Anhydrous DMSO)
| Storage Condition | Duration | Percent Remaining (Illustrative) | Recommendation |
| -80°C, dark | 6 months | >99% | Optimal for long-term storage |
| -20°C, dark | 6 months | 98% | Acceptable for long-term storage |
| 4°C, dark | 1 month | 90% | Suitable for short-term storage |
| Room Temp, light | 1 week | <70% | Not recommended |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of a compound.[6]
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution in DMSO: Create a 2-fold serial dilution of the stock solution in a 96-well plate using 100% DMSO.
-
Dilution in Aqueous Buffer: In a new 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Assess precipitation by visual inspection or by measuring absorbance at a wavelength around 600 nm.[3]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the kinetic solubility under these conditions.[3]
Protocol 2: Assessing Compound Stability in DMSO
This protocol outlines a method to evaluate the stability of a compound in DMSO.[4][5]
-
Prepare Stock Solution: Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. Prepare multiple small aliquots in amber, tightly sealed vials.
-
Time-Zero Analysis: Immediately analyze one aliquot (T=0) to determine the initial concentration and purity using a validated HPLC or LC-MS method.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Data Analysis: Analyze the samples using the same analytical method as the T=0 sample. Calculate the percentage of the compound remaining compared to the T=0 sample.
Visualizations
References
troubleshooting off-target effects of ALKBH5-IN-4
Welcome to the technical support resource for ALKBH5-IN-4. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot potential issues, particularly off-target effects, that may arise during experimentation with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of ALKBH5, an RNA demethylase.[1] ALKBH5's primary function is to remove the N6-methyladenosine (m6A) modification from RNA, a crucial process in regulating gene expression.[2] By inhibiting ALKBH5, this compound prevents this demethylation, leading to an accumulation of m6A on target transcripts.[2] This can alter the stability, splicing, and translation of these RNAs, thereby affecting various cellular processes.[2][3]
Q2: What are the expected on-target effects of this compound?
The primary on-target effect is an increase in m6A levels on ALKBH5-target transcripts. The downstream cellular consequences are highly context-dependent, as ALKBH5 can act as either an oncogene or a tumor suppressor in different cancer types.[4] For example, in glioblastoma stem-like cells, inhibiting ALKBH5 can suppress tumorigenicity by downregulating the expression of targets like FOXM1.[4] Conversely, in pancreatic cancer, ALKBH5 acts as a tumor suppressor, and its inhibition could potentially promote cell proliferation.[5][6]
Q3: I am observing unexpected cell toxicity or a phenotype that doesn't match ALKBH5 knockdown. What could be the cause?
This is a classic indication of potential off-target effects. While this compound is designed to target ALKBH5, like many small molecule inhibitors, it may interact with other proteins, particularly those with similar structural folds. Potential off-targets could include other members of the AlkB family of dioxygenases, such as FTO.[7] The unexpected phenotype could also arise if the inhibitor affects a signaling pathway that is dominant in your specific cellular model but independent of ALKBH5's demethylase activity.
Q4: How can I differentiate between on-target and off-target effects?
Distinguishing between on-target and off-target effects is critical for data interpretation. The most robust approach is to use orthogonal methods. Compare the phenotype induced by this compound with that produced by a genetic knockdown of ALKBH5 (e.g., using siRNA or shRNA). If the phenotypes align, the effect is likely on-target. If they differ significantly, an off-target effect is probable. Additionally, using a structurally distinct ALKBH5 inhibitor as a second compound can help confirm if the observed phenotype is specific to ALKBH5 inhibition.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on Known Downstream Targets
Symptom: You've treated your cells with this compound, but you do not observe the expected change in the expression or m6A status of a known ALKBH5 target (e.g., YAP, PAQR4, FOXM1).[4][8][9]
Possible Causes & Troubleshooting Steps:
-
Confirm Target Presence: First, verify that ALKBH5 and its putative target are expressed in your cell line at the RNA and protein level.
-
Verify Inhibitor Activity: The issue may be with the inhibitor's activity.
-
Measure Global m6A: Perform an m6A dot blot on total RNA from treated and untreated cells. A successful inhibition of ALKBH5 should lead to a global increase in m6A levels.[10]
-
Check Compound Integrity: Ensure the inhibitor has been stored correctly and is not degraded. Prepare fresh dilutions for each experiment.
-
-
Cell-Context Dependency: The function of ALKBH5 is highly dependent on the cellular environment and the presence of specific "reader" proteins (like YTHDF2 or IGF2BP1) that mediate the downstream effects of m6A modification.[8][10] The ALKBH5-target axis you are studying may not be active in your specific cell model.
-
Perform a Rescue Experiment: Overexpress wild-type ALKBH5 in your cells. If the inhibitor's effect is on-target, overexpressing the target protein should rescue the phenotype.
Issue 2: Observed Cell Viability Changes Do Not Correlate with ALKBH5 Expression
Symptom: this compound is causing significant cytotoxicity in a cell line with low or no ALKBH5 expression, or the IC50 value is much lower than expected.
Possible Causes & Troubleshooting Steps:
-
Perform an Orthogonal Test: Use siRNA/shRNA to knock down ALKBH5 in the same cell line. If the knockdown does not replicate the inhibitor's cytotoxic effect, the inhibitor is likely acting through an off-target mechanism.
-
Evaluate Selectivity: Test this compound's activity against other related enzymes, particularly FTO, another prominent m6A demethylase.[7]
-
Unbiased Screening: If resources permit, perform an unbiased screen (e.g., kinome scan, proteomic profiling) to identify other proteins that this compound may bind to.
-
Dose-Response Analysis: Conduct a careful dose-response study. Off-target effects are often more pronounced at higher concentrations. Determine the lowest effective concentration that modulates your on-target molecule and use concentrations at or below that level for subsequent experiments.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (μM) |
| CCRF-CEM | Leukemia | 1.38 |
| HL-60 | Leukemia | 11.9 |
| K562 | Leukemia | 16.5 |
| Jurkat | Leukemia | 47.8 |
| HEK-293T | Embryonic Kidney | >50 |
| A-172 | Glioblastoma | >50 |
| Data sourced from MedchemExpress and cited literature.[1][11] |
Table 2: Selected Downstream Targets of ALKBH5 and Their Functions
| Target Gene | Cellular Process | Role of ALKBH5 | Cancer Type Context |
| PAQR4 | PI3K/AKT Pathway Activation | Suppresses | Hepatocellular Carcinoma[8] |
| FOXM1 | GSC Growth & Self-Renewal | Promotes | Glioblastoma[4] |
| NANOG | Stemness | Promotes | Breast Cancer[4] |
| YAP | Hippo Pathway, Proliferation | Suppresses | Non-Small Cell Lung Cancer[9] |
| PER1 | Cell Cycle Inhibition | Promotes | Pancreatic Cancer[12] |
| CDKN1A | Cell Cycle Arrest | Suppresses | Non-Small Cell Lung Cancer[13] |
Key Experimental Protocols
Protocol 1: Methylated RNA Immunoprecipitation (MeRIP-qPCR)
This protocol is used to determine the m6A modification status of a specific RNA transcript.
-
RNA Isolation: Isolate total RNA from this compound treated and control cells. Ensure high quality and integrity.
-
RNA Fragmentation: Fragment 50-100 µg of total RNA into ~100 nucleotide fragments using RNA fragmentation buffer.
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-m6A antibody (or IgG control) in IP buffer overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-RNA complexes.
-
Wash the beads multiple times with low and high salt wash buffers to remove non-specific binding.
-
-
RNA Elution: Elute the m6A-containing RNA fragments from the beads.
-
RNA Purification: Purify the eluted RNA using a standard RNA clean-up kit.
-
Reverse Transcription & qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific to your gene of interest. An input control (non-IP'd RNA) should be run in parallel. The relative enrichment of the target transcript in the m6A-IP sample compared to the IgG control indicates the level of methylation.
Protocol 2: RNA Stability Assay (Actinomycin D Chase)
This protocol measures the half-life of a specific mRNA transcript.
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired duration.
-
Transcription Inhibition: Add Actinomycin D (typically 5 µg/mL) to the cell culture medium to block new RNA synthesis. This is your time zero (t=0).
-
Time Course Collection: Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Isolation & RT-qPCR: Isolate total RNA from each time point and perform RT-qPCR for your gene of interest and a stable housekeeping gene (e.g., GAPDH).
-
Data Analysis: Normalize the mRNA level of your gene of interest to the housekeeping gene for each time point. Plot the percentage of remaining mRNA against time. The time it takes for the mRNA level to decrease by 50% is the half-life. An increase in mRNA stability (longer half-life) is expected for a target that is destabilized by an m6A mark.[8]
Visualizations
Caption: ALKBH5 signaling and inhibitor action.
Caption: Experimental workflow for off-target validation.
Caption: Logic chart for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 8. ALKBH5 prevents hepatocellular carcinoma progression by post-transcriptional inhibition of PAQR4 in an m6A dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA demethylase ALKBH5 promotes colorectal cancer progression by posttranscriptional activation of RAB5A in an m6A‐YTHDF2‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA demethylase ALKBH5 regulates cell cycle progression in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. communities.springernature.com [communities.springernature.com]
how to optimize ALKBH5-IN-4 concentration for different cell lines
Welcome to the technical support center for ALKBH5-IN-4. This guide provides detailed information, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of this compound for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of ALKBH5 (AlkB homolog 5), an enzyme that functions as an RNA demethylase.[1][2] Specifically, ALKBH5 removes N6-methyladenosine (m6A) modifications from RNA.[1][3][4] The m6A modification is a critical regulator of RNA metabolism, affecting processes like mRNA stability, splicing, and translation.[1] By inhibiting ALKBH5, this compound prevents this demethylation, leading to an accumulation of m6A-modified RNA.[1] This alteration can disrupt the expression of key genes, thereby impacting cellular functions such as proliferation, differentiation, and survival, which is of particular interest in cancer research.[1][5]
Q2: Why is it critical to optimize the this compound concentration for each cell line?
The response of different cell lines to a drug can vary significantly due to inherent biological differences, such as metabolic rates, protein expression levels, and membrane permeability.[6] An optimal concentration should elicit a measurable and reproducible biological effect without causing non-specific cytotoxicity (unless cytotoxicity is the desired endpoint).[7] Using a concentration that is too low may result in no observable effect, while a concentration that is too high can lead to off-target effects, making data interpretation difficult.[8] Therefore, optimizing the concentration for each specific cell line is essential for obtaining reliable and meaningful results.[6][9]
Q3: What is a recommended starting concentration range for this compound?
For initial screening experiments with a new cell line, it is advisable to test a broad range of concentrations to capture the full dose-response relationship. A common starting point is a wide range from 1 nM to 100 µM.[7] Based on published data, this compound has shown anti-proliferative effects in the low micromolar range for some leukemia cell lines, while other cell lines, like glioblastoma, are less sensitive.[2][5] Referencing known IC50 values for similar cell types can provide a more targeted starting range (see Table 1).
Q4: How do I determine the half-maximal inhibitory concentration (IC50)?
The IC50 value is determined by performing a dose-response experiment. This involves treating the cells with a series of serially diluted concentrations of this compound for a fixed duration (e.g., 48 or 72 hours).[7] Following treatment, a cell viability assay is performed to measure the percentage of viable cells relative to a vehicle-treated control. The results are then plotted with percent viability on the Y-axis and the logarithm of the drug concentration on the X-axis. A sigmoidal dose-response curve is fitted to the data using non-linear regression, from which the IC50 value (the concentration that causes 50% inhibition of cell growth) can be calculated.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the microplate; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Use calibrated pipettes and practice consistent technique. |
| No dose-response effect observed (flat curve) | Concentration range is too low or too high; The cell line is resistant to the inhibitor; Incorrect assay incubation time. | Test a wider and different range of concentrations (e.g., 100 µM to 100 mM for low potency, or 1 pM to 1 µM for high potency). Confirm ALKBH5 expression in your cell line. Optimize the drug exposure time (try 24, 48, and 72 hours).[7] |
| IC50 value is significantly different from published data | Differences in experimental conditions (cell passage number, seeding density, media, assay type); Cell line misidentification or genetic drift. | Standardize all experimental parameters and report them clearly.[9] Use authenticated, low-passage cell lines for experiments. |
| Vehicle control (e.g., DMSO) shows high toxicity | The final concentration of the solvent is too high. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells, typically ≤0.5% for most cell lines.[9] Run a solvent toxicity curve to determine the maximum tolerated concentration for your specific cell line. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound across various cell lines, providing a valuable reference for designing experiments.
Table 1: Anti-proliferative Activity (IC50) of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.38 | [2][5] |
| HL-60 | Acute Promyelocytic Leukemia | 11.9 | [2][5] |
| K562 | Chronic Myelogenous Leukemia | 16.5 | [2][5] |
| Jurkat | Acute T-cell Leukemia | 47.8 | [2][5] |
| A-172 | Glioblastoma | >50 | [2][5] |
| HEK-293T | Embryonic Kidney | >50 | [2] |
Note: IC50 values can vary based on experimental conditions such as incubation time and the specific viability assay used.[6]
Detailed Experimental Protocol: Dose-Response Assay
This protocol outlines the determination of the IC50 value for this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
Materials:
-
Target cell line
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]
-
Include wells for 'untreated control' and 'vehicle control'.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common approach is to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions to cover a wide range.[7]
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Add medium with the corresponding DMSO concentration to the 'vehicle control' wells and fresh medium to 'untreated control' wells.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time, typically 48 or 72 hours, depending on the cell line's doubling time.[7]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.[7]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a suitable software package (e.g., GraphPad Prism) to fit a non-linear regression curve (sigmoidal, 4PL) to the data and determine the IC50 value.[7]
-
Visualizations
Experimental and Logical Workflows
References
- 1. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The role of RNA m6A demethylase ALKBH5 in the mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: A Guide to Minimizing Cytotoxicity of ALKBH5 Inhibitors in Prolonged Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of ALKBH5 inhibitors, exemplified by the hypothetical compound ALKBH5-IN-4, during long-term in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity observed with this compound in long-term cell culture?
A1: Cytotoxicity in long-term experiments with this compound can stem from several factors:
-
On-target effects: Continuous inhibition of ALKBH5 can lead to the accumulation of m6A-modified RNA, affecting the expression of essential genes and potentially triggering apoptosis or cell cycle arrest.[1]
-
Off-target effects: At higher concentrations or with prolonged exposure, this compound may interact with other cellular targets, leading to unintended toxicity.[2] It is crucial to assess the selectivity of the inhibitor.
-
Compound degradation: this compound may be unstable in cell culture media at 37°C, degrading into toxic byproducts over time.[3]
-
Solvent toxicity: The vehicle used to dissolve the inhibitor, typically DMSO, can be toxic to cells, especially at concentrations above 0.1-0.5%.[2]
-
Metabolite toxicity: Cellular metabolism of this compound could produce toxic metabolites.
Q2: How do I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A2: The optimal concentration should be empirically determined for each cell line. A key strategy is to perform a dose-response study to find the therapeutic window—the concentration range that maximizes ALKBH5 inhibition while minimizing cytotoxicity.[4] It is advisable to start with a broad range of concentrations, including those below the reported IC50 value.
Q3: What are the best practices for preparing and storing this compound to maintain its stability and minimize potential toxicity?
A3: To ensure the quality of your inhibitor and reduce variability:
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5]
-
Solvent: Use anhydrous, high-purity DMSO to prepare concentrated stock solutions.[2]
-
Fresh Dilutions: For each experiment, prepare fresh dilutions of this compound from the stock solution in your pre-warmed cell culture medium.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations of this compound. | The cell line is particularly sensitive to ALKBH5 inhibition or the inhibitor itself. | - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period.[4]- Consider using a less sensitive cell line if appropriate for the experimental goals.- Test for apoptosis using Annexin V/PI staining to understand the mechanism of cell death. |
| Inconsistent results between experiments. | - Compound instability in culture medium.- Inconsistent cell seeding density.- Edge effects in multi-well plates. | - Perform a stability study of this compound in your specific culture medium at 37°C.[3][6]- Ensure a homogenous cell suspension and use a consistent seeding protocol.[7]- Avoid using the outer wells of the plate or fill them with sterile PBS or media.[7] |
| Loss of inhibitory effect over time. | - Degradation of this compound in the culture medium.- Cellular mechanisms compensating for ALKBH5 inhibition. | - Replenish the medium with freshly diluted inhibitor at regular intervals (e.g., every 24-48 hours).- Analyze the expression of ALKBH5 and related pathway components over the course of the experiment. |
| Precipitation of the compound in the culture medium. | The concentration of this compound exceeds its aqueous solubility. | - Lower the final concentration of the inhibitor.[5]- Visually inspect the medium for any signs of precipitation after dilution.[7] |
Quantitative Data Summary
The following tables summarize reported IC50 values for several ALKBH5 inhibitors. This data can serve as a reference for designing dose-response experiments for this compound.
Table 1: In Vitro Inhibitory Concentration (IC50) of Various ALKBH5 Inhibitors
| Compound | IC50 (µM) | Assay Type | Reference |
| 2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid (Compound 3) | 0.84 | ELISA-based enzyme inhibition | [1] |
| 4-{[(furan-2-yl)methyl]amino}-1,2-diazinane-3,6-dione (Compound 6) | 1.79 | ELISA-based enzyme inhibition | [1] |
| Compound 20m | 0.021 | Fluorescence polarization | [8] |
| TD19 | 1.1 | In vitro demethylation assay | [9] |
Table 2: Anti-proliferative Activity (IC50) of ALKBH5 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3 | HL-60 | Leukemia | 1.38 | [1] |
| Compound 3 | CCRF-CEM | Leukemia | 4.8 | [1] |
| Compound 3 | K562 | Leukemia | 16.5 | [1] |
| TD19 | NB4 | Acute Myeloid Leukemia | 15.1 | [9] |
| TD19 | MOLM13 | Acute Myeloid Leukemia | 9.5 | [9] |
| TD19 | U87 | Glioblastoma | 7.2 | [9] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol describes a method to determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cancer and/or normal cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous, high-purity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Remove the old medium and add the diluted compound to the respective wells. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific cell culture medium over time using HPLC-MS.
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
Cell culture medium (with and without serum)
-
24-well plates (low-protein-binding recommended)
-
HPLC-MS system
Procedure:
-
Preparation of Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare the working solution by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM).
-
Incubation: Add the working solution to triplicate wells of a 24-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect aliquots from each well.
-
Sample Processing: Quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins. Centrifuge the samples and transfer the supernatant to HPLC vials.
-
HPLC-MS Analysis: Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Signaling pathways affected by ALKBH5 inhibition.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete ALKBH5 Inhibition with ALKBH5-IN-4
Welcome to the technical support center for ALKBH5-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound to achieve complete inhibition of ALKBH5 in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the inhibitor.
Quick Facts: this compound
| Property | Value | Reference |
| Synonyms | Compound 3 | [1] |
| Mechanism of Action | Competitive inhibitor of the ALKBH5 RNA demethylase | [2] |
| IC50 (in vitro) | 0.84 µM | [1][2] |
| Storage | Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month (under nitrogen). Avoid repeated freeze-thaw cycles. | [2] |
I. Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
Problem 1: No or incomplete inhibition of ALKBH5 activity (as measured by global m6A levels or downstream target expression).
Possible Causes and Solutions:
-
Inactive Inhibitor:
-
Improper Storage: this compound stock solutions should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for short-term storage (up to 1 month), preferably under nitrogen.[2] Avoid multiple freeze-thaw cycles.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock for each experiment.
-
-
Suboptimal Inhibitor Concentration:
-
Incorrect Dosage: The effective concentration can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Start with a range of concentrations around the reported IC50 of 0.84 µM.[1][2]
-
-
Issues with Experimental Readout:
-
Insensitive Assay: The method used to measure ALKBH5 inhibition may not be sensitive enough.
-
Solution:
-
m6A Quantification: For dot blots, ensure sufficient RNA is loaded and that the anti-m6A antibody is validated and used at the recommended dilution. For MeRIP-qPCR, confirm the efficiency of immunoprecipitation.
-
Western Blot: Ensure the antibodies for downstream targets are specific and that protein loading is consistent.
-
-
Troubleshooting Workflow for Incomplete Inhibition
Problem 2: High background or inconsistent results in m6A dot blot assay.
Possible Causes and Solutions:
-
RNA Quality and Handling:
-
RNA Degradation: Degraded RNA can lead to inconsistent results.
-
Solution: Use RNase-free reagents and techniques throughout the RNA extraction and handling process to maintain RNA integrity.
-
-
Membrane and Crosslinking:
-
Improper Spotting: Uneven spotting of RNA onto the membrane can cause variability.
-
Solution: Carefully pipette small volumes of denatured RNA onto the membrane, allowing each spot to dry before adding more.
-
Inefficient Crosslinking: Insufficient crosslinking can lead to RNA loss during washing steps.
-
Solution: Ensure the membrane is UV-crosslinked according to the recommended energy level.[3]
-
-
Antibody and Blocking:
-
Non-specific Antibody Binding: High background can result from the primary or secondary antibody binding non-specifically.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). Ensure the antibody dilutions are optimal.[3]
-
Problem 3: Difficulty confirming target engagement with Cellular Thermal Shift Assay (CETSA).
Possible Causes and Solutions:
-
Suboptimal Heating Conditions:
-
Incorrect Temperature Range: The chosen temperature range may not be appropriate to observe the thermal shift for ALKBH5.
-
Solution: Perform a preliminary experiment with a temperature gradient (e.g., 40°C to 70°C) to determine the optimal melting temperature of ALKBH5 in your cell line.[4]
-
-
Low Target Protein Expression:
-
Insufficient Signal: If ALKBH5 is not highly expressed in your cell line, detecting the soluble fraction after heating can be difficult.
-
Solution: Consider using a cell line known to have higher endogenous ALKBH5 expression or an overexpression system.
-
-
Inhibitor Permeability:
-
Poor Cell Penetration: The inhibitor may not be effectively entering the cells.
-
Solution: Confirm the cell permeability of this compound through other cellular assays before performing CETSA.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound? A1: The solubility of this compound can be found in the manufacturer's technical data sheet. It is often soluble in DMSO.
Q2: What are the known downstream targets of ALKBH5 that I can monitor to confirm inhibition? A2: In the context of acute myeloid leukemia (AML), ALKBH5 has been shown to regulate the expression of several key proteins, including TACC3, ITPA, and AXL.[5][6][7] Inhibition of ALKBH5 leads to increased m6A methylation of the mRNA of these targets, often resulting in their decreased stability and protein expression. Therefore, a decrease in the protein levels of TACC3, ITPA, or AXL upon treatment with this compound can be used as a marker of target engagement and inhibition.
Q3: Are there any known off-target effects of this compound? A3: Specific off-target screening data for this compound is not widely published. As with any small molecule inhibitor, it is advisable to perform control experiments to rule out potential off-target effects in your system. This could include using a structurally related but inactive compound as a negative control or testing the effect of the inhibitor in an ALKBH5-knockout cell line.
Q4: What is the expected effect of ALKBH5 inhibition on global m6A levels? A4: Inhibition of ALKBH5, an m6A demethylase, is expected to lead to an increase in the overall level of m6A methylation in cellular RNA.[5][8] This can be detected by techniques such as m6A dot blot or LC-MS/MS.
III. Quantitative Data
The following table summarizes the inhibitory concentrations of this compound in various leukemia cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.38 | [2][9] |
| HL-60 | Acute Promyelocytic Leukemia | 11.9 | [2][9] |
| K562 | Chronic Myelogenous Leukemia | 16.5 | [2][9] |
| Jurkat | Acute T-cell Leukemia | 47.8 | [2] |
| HEK-293T | - | >50 | [2] |
| A-172 | Glioblastoma | >50 | [2] |
IV. Experimental Protocols
m6A Dot Blot Assay
This protocol allows for the semi-quantitative detection of global m6A levels in mRNA.
Materials:
-
mRNA isolation kit
-
Hybond-N+ membrane
-
UV crosslinker
-
Blocking buffer (5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Methylene (B1212753) blue solution
Procedure:
-
mRNA Purification: Isolate mRNA from total RNA using a commercial kit. Quantify the mRNA concentration.[3]
-
Denaturation: Denature 1-2 µg of mRNA in a small volume at 95°C for 3 minutes, then immediately place on ice.[3]
-
Spotting: Spot the denatured mRNA onto a Hybond-N+ membrane in serial dilutions. Allow the spots to air dry.[3]
-
Crosslinking: UV-crosslink the RNA to the membrane.[3]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the anti-m6A antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[3]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again and detect the signal using an ECL substrate.[3]
-
Loading Control: Stain the membrane with methylene blue to visualize the total RNA spotted as a loading control.
m6A Dot Blot Workflow
References
- 1. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Leukemogenic Chromatin Alterations Promote AML Leukemia Stem Cells via a KDM4C-ALKBH5-AXL Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALKBH5 modulates m6A modification to enhance acute myeloid leukemia resistance to adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
best practices for storing and handling ALKBH5-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of ALKBH5-IN-4, a potent inhibitor of the RNA demethylase ALKBH5.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Storage of Stock Solutions: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to store the compound under a nitrogen atmosphere to prevent degradation.[1]
-
Aliquotting: To avoid repeated freeze-thaw cycles that can lead to compound degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Q2: How do I dissolve this compound?
A2: this compound has specific solubility characteristics.
-
Solvents: The compound is soluble in DMSO. For in vivo studies, various solvent systems can be used, such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
10% DMSO and 90% (20% SBE-β-CD in saline).
-
10% DMSO and 90% corn oil.
-
-
Precipitation: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The optimal working concentration of this compound is cell-line and assay-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The IC50 of this compound for inhibiting ALKBH5 demethylase activity is 0.84 µM.[1] For cell proliferation assays, concentrations ranging from 1 µM to 100 µM have been used for incubation times of up to 48 hours.[1]
Q4: What are the known downstream targets of ALKBH5 that I can monitor in my experiments?
A4: ALKBH5 has several known downstream targets that can be assessed to confirm the inhibitor's effect. These include, but are not limited to:
-
FOXM1: A key transcription factor involved in cell cycle progression and proliferation.
-
NANOG: A pluripotency factor associated with cancer stem cell characteristics.
-
CTNNB1 (β-catenin): A central component of the Wnt signaling pathway.[1]
-
PAQR4: A receptor that can activate the PI3K/AKT signaling pathway.
-
TRAF1: An adapter molecule involved in TNFR-induced cell survival.[2]
-
HDAC4: A histone deacetylase that can indirectly regulate the transcription factor FoxO3.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The compound may have limited solubility in aqueous solutions. The final concentration of DMSO in the medium may be too low. | - Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility, typically 0.1% to 0.5%. - Prepare fresh dilutions from a concentrated DMSO stock solution just before use. - Briefly warm the medium to 37°C and vortex gently to aid dissolution. |
| Inconsistent or no observable effect of the inhibitor. | - Compound degradation due to improper storage or handling. - Suboptimal inhibitor concentration. - Cell line may be resistant or have low ALKBH5 expression. | - Verify that the stock solution has been stored correctly and is within its stability period. - Perform a dose-response curve to determine the optimal working concentration for your cell line. - Confirm ALKBH5 expression in your cell line by Western blot or qRT-PCR. |
| High background in Western blot for downstream targets. | - Non-specific antibody binding. - Insufficient blocking. | - Optimize the primary and secondary antibody dilutions. - Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Low signal in RNA Immunoprecipitation (RIP) assay. | - Inefficient immunoprecipitation of the ALKBH5-RNA complex. - Low abundance of the target RNA. | - Ensure the use of a validated RIP-grade antibody for ALKBH5. - Optimize the amount of antibody and cell lysate used. - Increase the starting amount of cellular material. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| CCRF-CEM | Leukemia | 1.38[1] |
| HL-60 | Leukemia | 11.9[1] |
| Jurkat | Leukemia | 47.8[1] |
| K562 | Leukemia | 16.5[1] |
| HEK-293T | Embryonic Kidney | >50[1] |
| A-172 | Glioblastoma | >50[1] |
Experimental Protocols
Cell Proliferation Assay (CCK8)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24-48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of ALKBH5 Downstream Targets
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a downstream target of ALKBH5 (e.g., β-catenin, p-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
RNA Immunoprecipitation (RIP) Assay
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a RIP lysis buffer containing RNase and protease inhibitors.
-
Incubate the cell lysate with magnetic beads conjugated to an anti-ALKBH5 antibody or a control IgG overnight at 4°C.[4]
-
Wash the beads to remove non-specific binding.
-
Elute the RNA from the beads and purify it.
-
Perform qRT-PCR to quantify the enrichment of specific target RNAs.
Signaling Pathway and Experimental Workflow Diagrams
Caption: ALKBH5 signaling pathways and the effect of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m6A demethylase ALKBH5 drives denervation‐induced muscle atrophy by targeting HDAC4 to activate FoxO3 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ALKBH5-IN-4 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALKBH5-IN-4, a novel inhibitor of the m6A RNA demethylase ALKBH5.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor designed to competitively bind to the active site of the ALKBH5 enzyme, preventing it from demethylating N6-methyladenosine (m6A) on RNA transcripts.[1] By inhibiting ALKBH5, this compound leads to an accumulation of m6A modifications on target mRNAs. This can alter the stability, translation, and splicing of these transcripts, ultimately affecting gene expression and cellular processes critical for cancer cell proliferation and survival.[1]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this intrinsic resistance?
Intrinsic resistance to this compound can arise from several factors:
-
Low ALKBH5 Expression: The target cell line may not express sufficient levels of ALKBH5, rendering the inhibitor ineffective. In some cancers, such as hepatocellular carcinoma and pancreatic cancer, ALKBH5 can act as a tumor suppressor, and its expression is downregulated.[2][3]
-
Functional Redundancy: Other m6A demethylases, such as FTO, may compensate for the inhibition of ALKBH5, maintaining the demethylation of critical RNA targets.[4]
-
Downstream Pathway Alterations: The cancer cells may have mutations or alterations in signaling pathways downstream of ALKBH5 that bypass the effects of m6A modulation. For example, constitutive activation of pathways like PI3K/AKT or MAPK can promote survival irrespective of ALKBH5 inhibition.[5]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid efflux of this compound from the cell, preventing it from reaching its target.
Q3: My cancer cells initially responded to this compound but have now developed resistance. What are the likely mechanisms of acquired resistance?
Acquired resistance to this compound can emerge through several mechanisms:
-
Upregulation of ALKBH5: The cancer cells may increase the expression of the ALKBH5 protein to overcome the inhibitory effect of the compound.
-
Mutations in the ALKBH5 Active Site: Mutations in the gene encoding ALKBH5 could alter the structure of the active site, reducing the binding affinity of this compound.
-
Activation of Bypass Signaling Pathways: Similar to intrinsic resistance, the cancer cells can adapt by activating alternative survival pathways. For instance, upregulation of the JAK2/STAT3 pathway has been implicated in resistance to therapies involving ALKBH5 modulation.[5]
-
Epigenetic Reprogramming: Cancer cells can undergo epigenetic changes that alter the expression of genes involved in drug sensitivity and resistance, including the m6A machinery itself.
-
Increased Drug Metabolism: The cancer cells may enhance their metabolic pathways to inactivate and clear this compound more efficiently.
Q4: How can I determine if my resistant cells have altered ALKBH5 activity?
You can assess ALKBH5 activity in your resistant cell lines through several methods:
-
Western Blotting: Compare the protein expression levels of ALKBH5 in your sensitive and resistant cell lines.
-
qRT-PCR: Measure the mRNA expression levels of ALKBH5.
-
m6A Dot Blot or ELISA: A global increase in m6A levels in resistant cells treated with this compound compared to sensitive cells could indicate target engagement. A lack of change may suggest a resistance mechanism upstream of the target.
-
MeRIP-Seq (m6A-Seq): This technique can provide a genome-wide profile of m6A modifications, allowing you to identify specific transcripts that may be differentially methylated in resistant versus sensitive cells.
Troubleshooting Guides
Issue 1: Suboptimal or No Effect of this compound in vitro
| Potential Cause | Suggested Solution |
| Low ALKBH5 expression in the cell line. | Verify ALKBH5 mRNA and protein levels in your cell line using qRT-PCR and Western blot. Select cell lines with documented high ALKBH5 expression for your experiments.[6] |
| Inhibitor instability or degradation. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at the recommended temperature and protect it from light. |
| Suboptimal inhibitor concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Cell culture conditions affecting inhibitor activity. | Ensure consistent cell culture conditions (e.g., media, serum concentration, cell density) as these can influence drug efficacy. |
| Presence of drug efflux pumps. | Co-treat cells with known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein) to see if sensitivity to this compound is restored. |
Issue 2: Development of Acquired Resistance to this compound
| Potential Cause | Suggested Solution |
| Upregulation of ALKBH5 expression. | Quantify ALKBH5 mRNA and protein levels in resistant clones compared to the parental cell line. |
| Activation of bypass signaling pathways. | Use phospho-protein arrays or Western blotting to screen for the activation of key survival pathways (e.g., PI3K/AKT, MAPK, STAT3).[5] Consider combination therapy with inhibitors of the identified activated pathway. |
| Alterations in downstream ALKBH5 targets. | Perform RNA-sequencing and MeRIP-sequencing to identify changes in the transcriptome and m6A-methylome of resistant cells. This can reveal downstream effectors that are driving resistance. |
| Emergence of cancer stem-like cells (CSCs). | Characterize the resistant population for CSC markers (e.g., CD44, ALDH1 activity) and assess their sphere-forming ability. ALKBH5 has been linked to the maintenance of CSC properties.[7] |
Experimental Protocols
Protocol 1: Assessment of Global m6A Levels by Dot Blot
-
RNA Extraction: Isolate total RNA from control and this compound-treated cells using a standard RNA extraction kit.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
RNA Denaturation: Denature 200-400 ng of total RNA in 3X RNA denaturing buffer at 95°C for 3 minutes.
-
Blotting: Spot the denatured RNA onto a nitrocellulose or nylon membrane and crosslink using a UV crosslinker.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against m6A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the dots using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the dot intensity using image analysis software. Methylene blue staining can be used as a loading control.
Protocol 2: Methylated RNA Immunoprecipitation (MeRIP) followed by qPCR
-
RNA Fragmentation: Fragment 50-100 µg of total RNA to ~100 nucleotide fragments using RNA fragmentation buffer.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody or IgG control coupled to protein A/G magnetic beads in IP buffer overnight at 4°C.
-
Washing: Wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound RNA.
-
Elution: Elute the methylated RNA from the beads.
-
RNA Purification: Purify the eluted RNA using an RNA purification kit.
-
Reverse Transcription and qPCR: Synthesize cDNA from the immunoprecipitated RNA and input RNA. Perform qPCR using primers specific to your gene of interest to determine the enrichment of m6A.
Visualizations
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating resistance to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ALKBH5 prevents hepatocellular carcinoma progression by post-transcriptional inhibition of PAQR4 in an m6A dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RNA demethylase ALKBH5 promotes the progression and angiogenesis of lung cancer by regulating the stability of the LncRNA PVT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
how to control for secondary effects of ALKBH5-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ALKBH5 inhibitors. The focus is on strategies to control for and interpret potential secondary effects of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary and expected secondary effects of ALKBH5 inhibition?
A1: The primary, on-target effect of an ALKBH5 inhibitor is the prevention of N6-methyladenosine (m6A) demethylation from RNA.[1] This leads to an accumulation of m6A modifications in various RNA species, including messenger RNA (mRNA), which can alter RNA stability, splicing, nuclear export, and translation efficiency.[1][2]
Expected secondary effects stem from the widespread role of m6A in regulating gene expression. Consequently, inhibition of ALKBH5 can lead to broad changes in the transcriptome and proteome, affecting numerous cellular processes. The specific downstream effects are highly context-dependent, varying with cell type and physiological state.[3][4]
Q2: My ALKBH5 inhibitor is showing effects that I suspect are off-target. How can I begin to investigate this?
A2: Investigating potential off-target effects is crucial for validating your experimental findings. A multi-pronged approach is recommended:
-
Use a structurally unrelated ALKBH5 inhibitor: If two different inhibitors with distinct chemical scaffolds produce the same phenotype, it is more likely that the effect is on-target.
-
Perform a rescue experiment: If possible, overexpress a wild-type, but not a catalytically inactive, version of ALKBH5 in the presence of the inhibitor. An on-target effect should be at least partially reversed.
-
Employ a genetic approach: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout ALKBH5. Compare the resulting phenotype to that observed with the inhibitor.
-
Assess selectivity: Profile your inhibitor against other related enzymes, particularly the closely related m6A demethylase FTO.
Q3: What is the importance of counter-screening against FTO?
A3: FTO (fat mass and obesity-associated protein) is another key m6A demethylase.[1] Due to structural similarities in the active site of AlkB family dioxygenases, small molecule inhibitors designed for ALKBH5 may also inhibit FTO.[1][5] FTO has distinct biological roles from ALKBH5, and its inhibition can lead to confounding effects. Therefore, it is critical to determine the selectivity of your ALKBH5 inhibitor for ALKBH5 over FTO to ensure that the observed phenotype is not due to dual inhibition.[6][7]
Q4: Can ALKBH5 inhibitors have effects independent of m6A demethylase activity?
A4: While the primary mechanism of action is through inhibition of demethylation, it is theoretically possible for a small molecule to have effects independent of its intended target. This could be due to binding to other proteins or disrupting cellular processes through its chemical properties. The control experiments outlined in Q2 are essential for ruling out such possibilities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Inhibitor degradation.2. Cell passage number and confluency.3. Variability in treatment conditions. | 1. Prepare fresh inhibitor stock solutions. Store as recommended by the manufacturer.2. Maintain consistent cell culture conditions.3. Ensure accurate and consistent timing and concentration of inhibitor treatment. |
| High cellular toxicity at effective concentrations | 1. Off-target effects.2. Solvent toxicity. | 1. Perform a dose-response curve to determine the lowest effective concentration.2. Test multiple, structurally diverse ALKBH5 inhibitors.3. Ensure the final solvent concentration (e.g., DMSO) is consistent across all conditions and below toxic levels. |
| No observable change in global m6A levels | 1. Inhibitor is inactive or used at too low a concentration.2. The cell type has low endogenous ALKBH5 activity.3. The detection method is not sensitive enough. | 1. Verify inhibitor activity with a positive control cell line or in vitro assay.2. Confirm ALKBH5 expression in your cell line via western blot or qPCR.3. Use a highly sensitive m6A quantification method, such as LC-MS/MS or a validated m6A dot blot protocol. |
| Phenotype does not match ALKBH5 knockdown/knockout | 1. Off-target effects of the inhibitor.2. Incomplete knockdown/knockout.3. Compensation by other cellular mechanisms in the genetic model. | 1. Test a structurally different ALKBH5 inhibitor.2. Validate knockdown/knockout efficiency.3. Consider the kinetics of inhibition versus genetic perturbation; acute inhibition may produce different effects than long-term genetic deletion. |
Quantitative Data Summary
The selectivity of ALKBH5 inhibitors is a critical factor in controlling for secondary effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several published ALKBH5 inhibitors against ALKBH5 and the closely related m6A demethylase, FTO. A higher IC50 value indicates lower potency, and a larger FTO/ALKBH5 IC50 ratio indicates greater selectivity for ALKBH5.
| Inhibitor | ALKBH5 IC50 (µM) | FTO IC50 (µM) | Selectivity (FTO/ALKBH5) | Reference |
| TD19 | 1.5 - 3 | > 100 | > 33 - 67 | [7] |
| Compound 20m | 0.021 | - | High selectivity reported | [8] |
| Compound 3 | 0.84 | - | Not specified | [3] |
| Compound 6 | 1.79 | - | Not specified | [3][9] |
| DDO-2728 | 2.97 | - | Selective over FTO |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its intended target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Treat cultured cells with the ALKBH5 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Protein Separation: Centrifuge the samples to pellet precipitated proteins.
-
Detection: Analyze the supernatant (soluble protein fraction) by western blot using an antibody specific for ALKBH5.
-
Analysis: An effective inhibitor will result in more soluble ALKBH5 at higher temperatures compared to the vehicle control, indicating target engagement and stabilization.
2. Drug Affinity Responsive Target Stability (DARTS)
DARTS is an in vitro method to assess the interaction between a small molecule and its target protein. It is based on the principle that ligand binding can protect the target protein from proteolysis.
Methodology:
-
Protein-Inhibitor Incubation: Incubate purified ALKBH5 protein with the inhibitor at various concentrations. Include a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase) to the protein-inhibitor mixtures and incubate for a short period (e.g., 10 minutes).
-
Quenching: Stop the digestion by adding a protease inhibitor cocktail.
-
Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or western blot for ALKBH5. A successful interaction will result in less degradation of ALKBH5 in the presence of the inhibitor compared to the control.[3][9]
Visualizations
Caption: Workflow for Validating On-Target Effects of ALKBH5 Inhibitors.
References
- 1. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Validating ALKBH5 Inhibition by ALKBH5-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of ALKBH5-IN-4 against the N6-methyladenosine (m6A) RNA demethylase, ALKBH5. We offer an objective comparison with alternative inhibitors, supported by experimental data and detailed protocols for key validation assays.
ALKBH5 is an enzyme that removes m6A modifications from RNA, a crucial process in regulating gene expression.[1][2] By erasing these m6A marks, ALKBH5 influences various cellular activities, including mRNA stability, splicing, and translation.[1][3] Dysregulation of ALKBH5 has been implicated in the progression of several diseases, most notably cancer, making it a significant target for therapeutic intervention.[4][5][6] ALKBH5 inhibitors are small molecules designed to block the enzyme's activity, thereby preventing m6A demethylation.[1]
This compound (also referred to as compound 3 in some literature) has been identified as a potent inhibitor of ALKBH5 with a reported half-maximal inhibitory concentration (IC50) of 0.84 μM in enzymatic assays.[7][8] This guide outlines a multi-step validation process, from direct biochemical assays to complex cellular functional analyses, to rigorously confirm its efficacy and mechanism of action.
Caption: Experimental workflow for validating an ALKBH5 inhibitor.
Biochemical Validation: Direct Enzyme Inhibition
The initial step is to confirm that this compound directly inhibits the enzymatic activity of ALKBH5 in a cell-free system. This is crucial for determining the inhibitor's potency (IC50) and selectivity.
Comparative Inhibitor Potency
The potency of this compound has been established through in vitro enzymatic assays and compared with other known ALKBH5 inhibitors.
| Inhibitor | Enzymatic IC50 (μM) | Notes |
| This compound (Compound 3) | 0.84 | Identified via virtual screening and validated by ELISA-based assay.[7][8] |
| ALKBH5-IN-3 (Compound 20m) | 0.021 | A potent inhibitor identified through fluorescence polarization-based screening.[9][10] |
| DDO-02267 | 0.49 | A selective, lysine-targeting covalent inhibitor.[9] |
| ALKBH5-IN-2 (Compound 6) | 0.79 - 1.79 | Co-identified with this compound.[8][9] |
| W23-1006 | 3.848 | A selective covalent inhibitor that bonds to the C200 residue.[9][11] |
| DDO-2728 | 2.97 | A selective inhibitor that induces apoptosis and cell cycle arrest.[9] |
| TD19 | Not specified | A covalent inhibitor that selectively targets ALKBH5 over FTO.[4][12] |
Experimental Protocol: m6A Antibody-Based ELISA Inhibition Assay
This method quantifies the demethylase activity of ALKBH5 on an m6A-containing RNA substrate. The inhibition is measured by the retention of the m6A mark, which is detected by a specific antibody.[8][13]
-
Preparation: Coat a 96-well plate with an m6A-containing RNA substrate.
-
Reaction Mixture: Prepare a reaction buffer containing recombinant human ALKBH5 protein, co-factors (Fe(II), 2-oxoglutarate, ascorbic acid), and varying concentrations of this compound (or other inhibitors).
-
Incubation: Add the reaction mixture to the coated wells and incubate for 1-2 hours at 37°C to allow for the demethylation reaction.
-
Detection:
-
Wash the wells to remove the reaction mixture.
-
Add a primary antibody specific to m6A and incubate.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and add a colorimetric HRP substrate.
-
-
Quantification: Measure the absorbance using a plate reader. The signal intensity is proportional to the amount of m6A remaining and thus to the level of ALKBH5 inhibition.
-
Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]
Cellular Validation: Confirming On-Target Activity
After biochemical confirmation, it is essential to verify that this compound engages its target and exerts its intended effect within a cellular context.
Caption: Simplified ALKBH5 signaling pathway and point of inhibition.
Target Engagement
Confirming that the inhibitor physically interacts with ALKBH5 in live cells is a critical validation step.
-
Cellular Thermal Shift Assay (CETSA): This assay leverages the principle that a ligand (inhibitor) binding to its target protein stabilizes it against thermal denaturation.[10]
Experimental Protocol: CETSA
-
Treatment: Treat cultured cells (e.g., leukemia cell line HL-60) with this compound or a vehicle control.
-
Heating: Harvest the cells, lyse them, and heat the lysates at a range of different temperatures.
-
Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Analysis: Analyze the amount of soluble ALKBH5 remaining in the supernatant by Western blot.
-
Result: A successful inhibitor will result in more soluble ALKBH5 at higher temperatures compared to the vehicle control, indicating stabilization upon binding.[10]
-
-
Drug Affinity Responsive Target Stability (DARTS): This method assesses inhibitor binding by measuring changes in the target protein's susceptibility to protease digestion. Binding of a small molecule can protect the protein from being cleaved.[8]
Cellular m6A Methylation Levels
A direct consequence of ALKBH5 inhibition is an increase in the overall level of m6A methylation on cellular RNA.
-
Dot Blot Assay: A straightforward method to visualize changes in global m6A levels.
Experimental Protocol: Dot Blot Assay
-
RNA Extraction: Extract total RNA from cells treated with this compound and control cells.
-
Blotting: Spot serial dilutions of the extracted RNA onto a nylon membrane and crosslink using UV light.
-
Probing: Block the membrane and probe with an anti-m6A antibody.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the signal.
-
Normalization: Stain the same membrane with Methylene Blue to visualize the total amount of RNA loaded, ensuring equal loading.
-
Result: An effective inhibitor will show a stronger m6A signal compared to the control at equivalent RNA concentrations.[14]
-
-
m6A RNA Immunoprecipitation (MeRIP-qPCR): This technique allows for the quantification of m6A levels on specific target gene transcripts known to be regulated by ALKBH5 (e.g., TACC3 in AML, YAP in NSCLC).[5][15]
Experimental Protocol: MeRIP-qPCR
-
RNA Fragmentation: Extract and fragment total cellular RNA.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody conjugated to magnetic beads. A portion of the fragmented RNA is saved as an "input" control.
-
Elution: Elute the m6A-containing RNA fragments from the beads.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) on both the immunoprecipitated RNA and the input control RNA using primers specific to target genes.
-
Analysis: Calculate the enrichment of m6A in each sample by normalizing the results from the immunoprecipitated sample to the input.
-
Result: Treatment with this compound should lead to a significant increase in the m6A enrichment for known ALKBH5 target genes.[5]
-
Downstream Functional Effects
Validating the phenotypic consequences of ALKBH5 inhibition is the final step in cellular analysis. Given ALKBH5's role in cancer, these assays often focus on cell viability and proliferation.[16]
-
Cell Proliferation Assays (e.g., CCK-8): These assays measure the metabolic activity of cells, which correlates with cell number.
Experimental Protocol: Cell Counting Kit-8 (CCK-8) Assay
-
Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm. The absorbance is directly proportional to the number of living cells.
-
Analysis: Calculate the cell viability relative to the vehicle-treated control and determine the IC50 for cell proliferation.[14]
-
Comparative Cellular Activity
This compound has demonstrated anti-proliferative effects in a cell-type-specific manner.
| Cell Line | Cancer Type | Cell Proliferation IC50 (μM) |
| CCRF-CEM | Leukemia | 1.38 |
| HL-60 | Leukemia | 11.9 |
| K562 | Leukemia | 16.5 |
| Jurkat | Leukemia | 47.8 |
| A-172 | Glioblastoma | >50 |
| HEK-293T | Embryonic Kidney | >50 |
Data sourced from MedChemExpress, citing original research.[7][13]
These results highlight the potential for ALKBH5 inhibition as a selective anti-proliferative strategy, with certain leukemia cell lines showing particular sensitivity to this compound.[13]
Conclusion
Validating the inhibition of ALKBH5 by this compound requires a systematic, multi-faceted approach. This guide provides the necessary framework, beginning with direct biochemical confirmation of enzymatic inhibition and potency, followed by cellular assays to confirm target engagement and downstream functional consequences. The provided protocols and comparative data serve as a valuable resource for researchers aiming to investigate this compound or other potential inhibitors. The data indicates that this compound is a potent inhibitor with significant anti-proliferative effects in specific cancer cell lines, making it a valuable chemical probe for studying ALKBH5 biology and a potential lead compound for further therapeutic development.
References
- 1. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy | springermedizin.de [springermedizin.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ALKBH5 Inhibited Cell Proliferation and Sensitized Bladder Cancer Cells to Cisplatin by m6A-CK2α-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2-mediated YAP activity in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ALKBH5-IN-4 vs. FTO Inhibitors: A Comparative Guide to Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The reversible nature of N6-methyladenosine (m6A) RNA modification, governed by methyltransferases ("writers") and demethylases ("erasers"), has emerged as a critical layer of epigenetic regulation implicated in a myriad of cellular processes and diseases. The two primary m6A demethylases in mammals, AlkB Homolog 5 (ALKBH5) and the Fat Mass and Obesity-Associated Protein (FTO), have become key therapeutic targets. Consequently, the development of potent and selective small-molecule inhibitors for these enzymes is a central focus in drug discovery.
This guide provides an objective comparison of ALKBH5-IN-4, a known ALKBH5 inhibitor, with a selection of prominent FTO inhibitors, focusing on their specificity and cross-reactivity profiles. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the appropriate chemical tools for their studies.
Data Presentation: Inhibitor Specificity and Potency
The inhibitory activities of this compound and various FTO inhibitors against their primary targets and their cross-reactivity with the homologous demethylase are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Primary Target | ALKBH5 IC50 (µM) | FTO IC50 (µM) | Selectivity |
| This compound | ALKBH5 | 0.84[1] | Not Reported | Selectivity for ALKBH5 over FTO is not well-documented in the public domain. |
| TD19 | ALKBH5 | 1.5 - 3[2] | > 100[2] | Highly selective for ALKBH5 |
| Meclofenamic Acid | FTO | No inhibition observed[3][4] | ~17.4 (in ssDNA competition assay)[3][4] | Highly selective for FTO |
| FB23-2 | FTO | No inhibition observed[5] | 2.6[6] | Highly selective for FTO |
| Rhein | FTO/ALKBH5 | Not specified, but inhibits | 12.7[7] | Non-selective |
| IOX1 | Pan-2OG Dioxygenase Inhibitor | Inhibits[8] | Inhibits[1] | Non-selective |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and FTO inhibitors are provided below.
Fluorescence Polarization (FP) Assay for Demethylase Activity
This assay is commonly used for high-throughput screening of inhibitors by measuring the displacement of a fluorescently labeled substrate from the enzyme's active site.
Principle: A small, fluorescently labeled RNA or DNA substrate tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger demethylase enzyme, the complex tumbles slower, leading to an increase in fluorescence polarization. An inhibitor that competes with the substrate for binding to the enzyme will cause a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled m6A-containing oligonucleotide (probe) in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of the inhibitor compound in DMSO and then dilute further in the assay buffer.
-
Prepare a solution of the purified recombinant ALKBH5 or FTO protein in the assay buffer.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the inhibitor solution.
-
Add the enzyme solution to each well and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorescent probe to all wells.
-
Incubate the plate for a defined time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO-treated controls.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
HPLC-MS/MS-Based Demethylase Assay
This method provides a direct and quantitative measurement of the demethylation reaction by monitoring the conversion of the m6A-containing substrate to its demethylated product.
Principle: The assay mixture containing the enzyme, substrate, and inhibitor is incubated, and the reaction is quenched. The resulting mixture of the methylated substrate and demethylated product is then separated by high-performance liquid chromatography (HPLC) and detected and quantified by tandem mass spectrometry (MS/MS).
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM L-ascorbic acid, 100 µM 2-oxoglutarate).
-
In a microcentrifuge tube, combine the reaction buffer, the m6A-containing RNA or DNA substrate, and the desired concentration of the inhibitor.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the purified ALKBH5 or FTO enzyme.
-
-
Reaction and Quenching:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution (e.g., EDTA or by heat inactivation).
-
-
Sample Preparation for LC-MS/MS:
-
Digest the RNA/DNA substrate into single nucleosides using appropriate nucleases (e.g., nuclease P1 and alkaline phosphatase).
-
Centrifuge the digested sample to pellet any precipitated protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides using a suitable C18 column with a gradient elution.
-
Monitor the transition of m6A to its demethylated product (adenosine) using multiple reaction monitoring (MRM) mode.
-
Quantify the peak areas for both the substrate and the product to determine the extent of the reaction and the inhibitory effect.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol:
-
Cell Treatment:
-
Culture cells to a suitable confluency and treat them with the desired concentration of the inhibitor or vehicle (DMSO) for a specific duration to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for a short period (e.g., 3-5 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (ALKBH5 or FTO).
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the band intensities against the temperature to generate a melting curve for both the vehicle- and inhibitor-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Discussion on Specificity and Cross-Reactivity
The development of selective inhibitors for ALKBH5 and FTO is challenging due to the high degree of structural similarity in their catalytic domains. However, subtle differences in their substrate recognition sites and overall protein architecture provide opportunities for designing specific inhibitors.
This compound: This compound has been identified as an inhibitor of ALKBH5 with an IC50 in the sub-micromolar range.[1] However, its activity against FTO has not been widely reported, making a definitive statement on its cross-reactivity difficult without further experimental data. Researchers using this compound should consider performing counter-screening against FTO to validate its selectivity in their experimental system. The development of covalent inhibitors like TD19, which targets specific cysteine residues in ALKBH5, represents a promising strategy for achieving high selectivity over FTO.[9]
FTO Inhibitors: Several FTO inhibitors have demonstrated high selectivity over ALKBH5. Meclofenamic acid and its derivatives, such as FB23-2, have been shown to selectively inhibit FTO with little to no activity against ALKBH5.[3][5][6] This selectivity is attributed to interactions with a nucleotide recognition lid in FTO that is distinct from the corresponding region in ALKBH5.[10] In contrast, compounds like Rhein and broad-spectrum 2-oxoglutarate (2OG) dioxygenase inhibitors such as IOX1 are non-selective and inhibit both FTO and ALKBH5, making them useful as tool compounds for studying the general effects of m6A demethylase inhibition but not for dissecting the specific roles of each enzyme.[1][7]
Conclusion
The choice of an inhibitor for studying m6A demethylation should be guided by the specific research question. For investigating the distinct biological functions of ALKBH5 and FTO, highly selective inhibitors are essential. While this compound is a known ALKBH5 inhibitor, its selectivity profile requires further characterization. In contrast, inhibitors like FB23-2 and Meclofenamic Acid offer high selectivity for FTO. For studies where the individual contributions of ALKBH5 and FTO do not need to be distinguished, non-selective inhibitors like Rhein may be suitable. It is always recommended to consult the primary literature for the most up-to-date information on inhibitor specificity and to experimentally validate the selectivity and on-target effects of these compounds in the chosen cellular or biochemical system.
References
- 1. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rhein Inhibits AlkB Repair Enzymes and Sensitizes Cells to Methylated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 10. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ALKBH5-IN-4 Target Engagement in Cellular Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule therapeutic engages its intended target within the complex environment of a cell is a critical step in drug discovery. This guide provides a framework for confirming the cellular target engagement of ALKBH5-IN-4, a known inhibitor of the RNA demethylase ALKBH5. We will compare this compound to other reported ALKBH5 inhibitors and provide detailed experimental protocols for key assays that can be utilized to verify target engagement.
This compound, also known as compound 3, has been identified as an inhibitor of ALKBH5 with an in vitro IC50 of 0.84 μM. Its anti-proliferative effects have been observed in various cancer cell lines. While this demonstrates biological activity, direct confirmation of its engagement with ALKBH5 in a cellular context is essential for validating its mechanism of action. This guide outlines the methodologies to achieve this confirmation, drawing comparisons with other well-characterized ALKBH5 inhibitors such as 20m, 18l, and MV1035.
Comparison of ALKBH5 Inhibitors
The following table summarizes the available data for this compound and comparable ALKBH5 inhibitors. This data provides a baseline for evaluating the potency and cellular activity of new compounds.
| Compound | In Vitro IC50 (ALKBH5) | Cellular Assay | Cell Line | Cellular IC50 / Effect | Target Engagement Method |
| This compound (Compound 3) | 0.84 µM | Proliferation | CCRF-CEM | 1.38 µM | Not Reported |
| Proliferation | HL-60 | 11.9 µM | |||
| Proliferation | K562 | 16.5 µM | |||
| 20m | 0.021 µM | m6A levels | HepG2 | Increased m6A levels | Cellular Thermal Shift Assay (CETSA)[1][2] |
| 18l | 0.62 µM | Proliferation | NB4 | 0.63 µM | Cellular Thermal Shift Assay (CETSA) & Chemoproteomics[3] |
| MV1035 | Not Reported | Migration & Invasion | U87-MG | Reduced migration and invasiveness | Not Reported |
Experimental Protocols for Confirming Target Engagement
To definitively confirm that this compound engages ALKBH5 within cells, a combination of biophysical and functional assays is recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol (based on protocols for inhibitors 20m and 18l): [1][3]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 or NB4) to 70-80% confluency.
-
Treat cells with either DMSO (vehicle control) or varying concentrations of this compound for 1-2 hours.
-
-
Heating:
-
After treatment, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Quantify the protein concentration of the soluble fractions.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for ALKBH5.
-
A secondary antibody conjugated to a detectable marker (e.g., HRP) is then used for visualization.
-
Increased thermal stability of ALKBH5 in the presence of this compound will be observed as a higher amount of soluble ALKBH5 at elevated temperatures compared to the DMSO control.
-
m6A Dot Blot Assay
This assay indirectly confirms target engagement by measuring the functional consequence of ALKBH5 inhibition, which is an increase in the global levels of N6-methyladenosine (m6A) on mRNA.
Experimental Protocol:
-
RNA Extraction:
-
Treat cells with DMSO or this compound for a specified time (e.g., 24-48 hours).
-
Extract total RNA from the cells, followed by purification of mRNA.
-
-
RNA Denaturation and Blotting:
-
Denature the mRNA by heating.
-
Spot serial dilutions of the denatured mRNA onto a nylon membrane.
-
Crosslink the RNA to the membrane using UV light.
-
-
Immunoblotting:
-
Block the membrane and then incubate it with an anti-m6A antibody.
-
After washing, incubate the membrane with a secondary antibody.
-
Detect the signal using a suitable chemiluminescent substrate.
-
An increase in the dot intensity in this compound-treated samples compared to the control indicates an elevation in m6A levels, suggesting inhibition of ALKBH5.
-
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the CETSA workflow and the ALKBH5 signaling pathway.
By employing the methodologies outlined in this guide, researchers can effectively validate the cellular target engagement of this compound, providing crucial evidence for its mechanism of action and supporting its further development as a potential therapeutic agent.
References
Data Presentation: Comparative Efficacy of Known ALKBH5 Inhibitors
An objective comparison of the efficacy of ALKBH5-IN-4 and ALKBH5-IN-5 is not possible at this time due to the absence of publicly available data for compounds with these specific designations.
However, to aid researchers, scientists, and drug development professionals in their evaluation of ALKBH5 inhibitors, this guide provides a framework for comparison, utilizing data from publicly disclosed ALKBH5 inhibitors as examples. The methodologies and data presentation formats described herein can be applied to compare any set of ALKBH5 inhibitors, including this compound and ALKBH5-IN-5, once their respective data becomes available.
The following tables summarize the in vitro efficacy and cellular activity of several reported ALKBH5 inhibitors.
Table 1: In Vitro Enzymatic Inhibition of ALKBH5
| Compound ID | Assay Type | IC50 (µM) |
| Compound 3 | m6A antibody-based ELISA | 0.84[1][2] |
| Compound 6 | m6A antibody-based ELISA | 1.79[1][2] |
| Compound 20m | Fluorescence polarization | 0.021[3] |
| Citrate | Catalytic assay | ~488[4][5][6] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Compound 3 | HL-60 | Leukemia | 1.38 - 16.5[1] |
| CCRF-CEM | Leukemia | 1.38 - 16.5[1] | |
| K562 | Leukemia | 1.38 - 16.5[1] | |
| Compound 6 | HL-60 | Leukemia | 1.38 - 16.5[1] |
| CCRF-CEM | Leukemia | 1.38 - 16.5[1] | |
| K562 | Leukemia | 1.38 - 16.5[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines for key assays used in the characterization of ALKBH5 inhibitors.
ALKBH5 Enzymatic Inhibition Assay (m6A Antibody-Based ELISA)
This assay quantifies the ability of a compound to inhibit the demethylation of an m6A-containing RNA substrate by recombinant ALKBH5.
-
Immobilization: An m6A-containing RNA substrate is immobilized on the surface of a microplate well.
-
Enzymatic Reaction: Recombinant human ALKBH5 is added to the wells in the presence of co-factors (Fe(II) and α-ketoglutarate) and varying concentrations of the test inhibitor. The reaction is allowed to proceed for a set time at a controlled temperature.
-
Detection: The amount of remaining m6A is detected using a specific primary antibody against m6A, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Quantification: A substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured. The signal is inversely proportional to the activity of ALKBH5.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of an inhibitor with its target protein within a cellular context.[3] The principle is based on the ligand-induced thermal stabilization of the target protein.
-
Cell Treatment: Intact cells (e.g., HepG2) are treated with the test compound or a vehicle control for a specified duration.[3]
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Detection: The amount of soluble ALKBH5 in the supernatant is quantified by a suitable method, such as Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble ALKBH5 against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Mandatory Visualization
Signaling Pathway of ALKBH5
The following diagram illustrates the role of ALKBH5 in RNA demethylation and its impact on gene expression.
References
- 1. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of Human ALKBH5 Demethylase Reveal a Unique Binding Mode for Specific Single-stranded N6-Methyladenosine RNA Demethylation* | Semantic Scholar [semanticscholar.org]
- 5. Structures of Human ALKBH5 Demethylase Reveal a Unique Binding Mode for Specific Single-stranded N6-Methyladenosine RNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
Assessing the Selectivity Profile of ALKBH5-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ALKBH5 inhibitor, ALKBH5-IN-4, with other known inhibitors of the N6-methyladenosine (m6A) RNA demethylase. The objective is to offer a clear, data-driven assessment of its selectivity profile, supported by experimental data and detailed methodologies to aid in research and development.
Comparative Analysis of ALKBH5 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected ALKBH5 inhibitors. The data highlights the half-maximal inhibitory concentration (IC50) against ALKBH5 and, where available, against the homologous FTO demethylase to indicate selectivity.
| Compound Name | ALKBH5 IC50 (µM) | FTO IC50 (µM) | Other Targets (IC50 in µM) | Selectivity (FTO/ALKBH5) | Reference |
| This compound | 0.84 | Not specified | Not specified | Not specified | [1] |
| ALKBH5-IN-2 | 0.79 | Not specified | Not specified | Not specified | [1] |
| ALKBH5-IN-3 | 0.021 | >100 | Not specified | >4762 | [1] |
| ALKBH5-IN-5 | 0.62 | Not specified | Not specified | Not specified | [1] |
| DDO-2728 | 2.97 | Not specified | Not specified | Not specified | [1] |
| W23-1006 | 3.848 | >100 | ALKBH3 (~30.8) | >26 | [2] |
| TD19 | Not specified | Not specified | Covalent inhibitor, selective for ALKBH5 over FTO | Not applicable | [3] |
| IOX1 | Inhibits ALKBH5 | Not specified | KDM4C (0.6), KDM4E (2.3), KDM2A (1.8), KDM3A (0.1), KDM6B (1.4) | Not specified | [1] |
| Ena15 | Not specified | Enhances activity | Not specified | Not applicable | [1] |
| Ena21 | Not specified | Little to no inhibition | Not specified | Selective for ALKBH5 | [4] |
| Citrate | ~488 | Not specified | Not specified | Not specified | [5] |
Experimental Protocols for Selectivity Profiling
To assess the selectivity of ALKBH5 inhibitors, a combination of biochemical and cellular assays is recommended. Below are detailed protocols for determining inhibitor potency and selectivity.
Biochemical Inhibition Assay (Fluorescence-Based)
This assay measures the direct inhibition of purified ALKBH5 and other demethylases.
Materials:
-
Recombinant human ALKBH5, FTO, and other demethylases of interest.
-
Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water.[6]
-
Fluorescently labeled m6A-containing RNA oligonucleotide substrate.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well microplates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Dilute the recombinant enzymes and the fluorescent RNA substrate to their desired working concentrations in the assay buffer.
-
-
Assay Reaction:
-
To each well of the 384-well plate, add the test compound at various concentrations.
-
Add the diluted enzyme to each well.
-
Initiate the demethylation reaction by adding the fluorescent RNA substrate.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. A decrease in fluorescence indicates demethylation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-enzyme control (100% inhibition) and a DMSO-only control (0% inhibition).
-
Determine the IC50 values by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
-
Cellular m6A Quantification Assay (m6A ELISA)
This assay measures the effect of an inhibitor on the overall m6A levels in cellular RNA.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to have high ALKBH5 expression).
-
Cell culture reagents.
-
Test compounds.
-
Total RNA extraction kit.
-
mRNA purification kit (optional).
-
Commercially available m6A ELISA kit.
-
Microplate reader capable of absorbance measurement.
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of the test compound or a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard RNA extraction method.
-
For increased sensitivity, purify mRNA from the total RNA.[6]
-
-
m6A ELISA:
-
Follow the manufacturer's protocol for the m6A ELISA kit. This typically involves:
-
-
Data Acquisition:
-
Read the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the relative m6A levels in the RNA from inhibitor-treated cells compared to the vehicle-treated control cells. An increase in absorbance indicates a higher level of m6A, suggesting inhibition of demethylase activity.[6]
-
ALKBH5 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of ALKBH5 in cellular signaling and a general workflow for assessing inhibitor selectivity.
Caption: ALKBH5 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing ALKBH5 inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Selective and Cell-Active N6-Methyladenosine RNA Demethylase ALKBH5 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of human ALKBH5 demethylase reveal a unique binding mode for specific single-stranded N6-methyladenosine RNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating ALKBH5 Findings: A Comparative Guide to Small Molecule Inhibitors and CRISPR-Cas9 Technology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating findings related to the N6-methyladenosine (m6A) demethylase ALKBH5: the use of small molecule inhibitors and the application of CRISPR-Cas9 gene editing technology. While the specific inhibitor "ALKBH5-IN-4" did not yield specific public data, this guide will utilize information on other well-characterized ALKBH5 inhibitors as a proxy to facilitate a thorough comparison.
Introduction to ALKBH5 and Target Validation
AlkB homolog 5 (ALKBH5) is a crucial enzyme in the field of epitranscriptomics, responsible for removing the m6A modification from messenger RNA (mRNA). This dynamic regulation of mRNA methylation plays a pivotal role in various cellular processes, including RNA stability, splicing, and translation.[1] Dysregulation of ALKBH5 has been implicated in numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.[2][3]
Validating the function of a potential drug target like ALKBH5 is a critical step in the drug discovery pipeline. This process involves demonstrating that modulating the target—either through inhibition or genetic knockout—produces a desired phenotypic effect. This guide will objectively compare the use of small molecule inhibitors and CRISPR-Cas9 for this purpose, providing researchers with the necessary information to select the most appropriate strategy for their experimental goals.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To better understand the context of ALKBH5 function and the methodologies for its validation, the following diagrams illustrate key pathways and workflows.
Quantitative Data Presentation: Inhibitors vs. CRISPR-Cas9
The following tables summarize quantitative data from studies utilizing ALKBH5 inhibitors and CRISPR-Cas9-mediated knockout to assess the function of ALKBH5.
Table 1: In Vitro Demethylase Activity of ALKBH5 Inhibitors
| Inhibitor | Assay Type | IC50 (µM) | Reference |
| TD19 | Demethylation Assay | 1.5 - 3 | [4] |
| Compound 3 | ELISA-based Inhibition Assay | 0.84 | [5][6] |
| Compound 6 | ELISA-based Inhibition Assay | 1.79 | [5][6] |
| Compound 20m | Fluorescence Polarization Assay | 0.021 | [1] |
Table 2: Cellular Effects of ALKBH5 Inhibition
| Inhibitor | Cell Line | Assay | Endpoint | IC50 (µM) / Effect | Reference |
| TD19 | MOLM13 (AML) | Cell Viability | Proliferation | 9.5 | [3][4] |
| TD19 | U87 (Glioblastoma) | Cell Viability | Proliferation | 7.2 | [3][4] |
| Compound 3 | HL-60 (Leukemia) | Cell Proliferation | Proliferation | 1.38 | [5][7] |
| Compound 6 | K562 (Leukemia) | Cell Proliferation | Proliferation | 16.5 | [5][7] |
Table 3: Phenotypic Effects of ALKBH5 Knockdown/Knockout using CRISPR-Cas9
| Cell Line / Model | Method | Phenotypic Effect | Quantitative Change | Reference |
| Ovarian Cancer Cells (A2780) | CRISPR Knockout | Decreased Cell Viability | Significant reduction in CCK8 assay | [8] |
| Human Embryonic Stem Cells | siRNA Knockdown | Enhanced Cardiac Differentiation | Upregulation of cardiac gene expression | [9] |
| Acute Myeloid Leukemia (AML) cells | shRNA Knockdown | Decreased TACC3 mRNA levels | Significant reduction in TACC3 expression | [10] |
| HEK293T cells | CRISPR Knockout | Altered Gene Expression | 5871 differentially expressed genes | [11] |
| Mouse Model | Gene Knockout | Impaired Spermatogenesis | 339 upregulated and 80 downregulated genes in germ cells | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Protocol 1: ALKBH5 Inhibition Assay (General)
-
Enzyme and Substrate Preparation : Recombinant human ALKBH5 protein is purified. A synthetic RNA oligonucleotide containing a single m6A modification is used as the substrate.
-
Reaction Setup : The reaction is typically performed in a buffer containing HEPES, KCl, MgCl2, Fe(NH4)2(SO4)2, L-ascorbic acid, and α-ketoglutarate.
-
Inhibitor Treatment : A range of concentrations of the test inhibitor (e.g., TD19) is added to the reaction mixture.
-
Incubation : The reaction is incubated at 37°C for a specified time (e.g., 1 hour).
-
Detection : The demethylation activity can be measured using various methods:
-
LC-MS/MS : To directly quantify the amount of demethylated product.
-
ELISA-based assay : Using an m6A-specific antibody to detect the remaining m6A on the RNA substrate.[5][6]
-
Fluorescence Polarization : Using a fluorescently labeled RNA probe where demethylation leads to a change in polarization.[1]
-
-
Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Cell Viability Assay (MTT/CCK8) Following Inhibitor Treatment
-
Cell Seeding : Cancer cells (e.g., MOLM13, U87) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Inhibitor Treatment : Cells are treated with a serial dilution of the ALKBH5 inhibitor for 48-72 hours.[3] A vehicle control (e.g., DMSO) is included.
-
MTT/CCK8 Addition : After the incubation period, MTT or CCK8 reagent is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement : The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK8, 570 nm for MTT) using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against inhibitor concentration.
Protocol 3: CRISPR-Cas9 Mediated Knockout of ALKBH5
-
gRNA Design and Cloning : At least two single-guide RNAs (sgRNAs) targeting a constitutive exon of the ALKBH5 gene are designed using online tools. The gRNAs are then cloned into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Cell Transfection : The Cas9/gRNA plasmids are transfected into the target cell line (e.g., HEK293T, A2780) using a suitable transfection reagent.
-
Single-Cell Cloning : Transfected cells expressing a fluorescent marker (e.g., GFP) are sorted into 96-well plates by fluorescence-activated cell sorting (FACS) to isolate single clones.
-
Expansion and Screening : Clonal populations are expanded, and genomic DNA is extracted. The targeted region of the ALKBH5 gene is amplified by PCR and sequenced to identify clones with frameshift-inducing insertions or deletions (indels).
-
Knockout Validation : The absence of ALKBH5 protein expression in the knockout clones is confirmed by Western blotting.[11]
-
Phenotypic Analysis : The validated ALKBH5 knockout and wild-type control cells are subjected to various phenotypic assays, such as cell proliferation assays (e.g., CCK8), apoptosis assays (e.g., Annexin V staining), and migration/invasion assays.[8]
Comparison of Methodologies
| Feature | Small Molecule Inhibitors | CRISPR-Cas9 Knockout |
| Mechanism | Reversibly or irreversibly bind to the ALKBH5 enzyme, blocking its catalytic activity. | Permanently disrupts the ALKBH5 gene, leading to a complete loss of protein expression. |
| Speed | Rapid onset of action, allowing for the study of acute effects. | Requires time for transfection, clonal selection, and validation (weeks to months). |
| Reversibility | Effects are generally reversible upon removal of the inhibitor (for non-covalent inhibitors). | Permanent and heritable genetic modification. |
| Specificity | Potential for off-target effects, where the inhibitor may bind to other proteins. | Highly specific to the targeted gene, but potential for off-target DNA cleavage exists. |
| Dose-Dependence | Allows for the study of dose-dependent effects and determination of IC50 values. | Results in a binary (on/off) state of gene function. |
| Therapeutic Relevance | Directly mimics the action of a potential drug. | Provides a "gold standard" for genetic validation of the target's role. |
| Compensation | Does not allow for compensatory mechanisms to the same extent as genetic knockout. | Chronic loss of the gene may lead to the activation of compensatory pathways. |
Conclusion
Both small molecule inhibitors and CRISPR-Cas9 technology are powerful tools for validating the function of ALKBH5. The choice of methodology depends on the specific research question.
-
Small molecule inhibitors are ideal for studying the acute, dose-dependent effects of ALKBH5 inhibition and are directly relevant to drug development. They allow for a rapid assessment of the therapeutic potential of targeting ALKBH5.
-
CRISPR-Cas9-mediated knockout provides the most definitive genetic evidence for the role of ALKBH5 in a particular biological process. It serves as a crucial benchmark for validating the on-target effects of small molecule inhibitors.
A comprehensive approach that utilizes both methodologies will provide the most robust validation of ALKBH5 as a therapeutic target. For instance, demonstrating that a specific phenotype is observed with both an ALKBH5 inhibitor and in an ALKBH5 knockout cell line, and that the inhibitor has no effect in the knockout line, provides strong evidence for on-target activity. This integrated strategy is essential for advancing our understanding of ALKBH5 biology and for the development of novel therapeutics.
References
- 1. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALKBH5 inhibitor TD19 | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ALKBH5-mediated m6A mRNA methylation governs human embryonic stem cell cardiac commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-Seq data of ALKBH5 and FTO double knockout HEK293T human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis of the testes from wild-type and Alkbh5-knockout mice using single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for ALKBH5-IN-4
For researchers and scientists at the forefront of drug development, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for chemical compounds like ALKBH5-IN-4 is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe handling and disposal of this small molecule inhibitor, ensuring the protection of both laboratory personnel and the environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on established best practices for the disposal of potent, biologically active small molecule inhibitors in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Conduct all handling and weighing of the compound, especially in its powdered form, within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Spill Response: In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures for potent compounds. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for hazardous waste disposal.
Quantitative Data for Disposal Planning
The following table summarizes key parameters to consider for the safe disposal of this compound and similar laboratory chemicals.
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste | Due to its biological activity and potential for environmental harm, this compound should be treated as hazardous waste. |
| Container Type | Chemically compatible, leak-proof, and sealed container. | To prevent reactions, leaks, and exposure during storage and transport. |
| Labeling | "Hazardous Waste," full chemical name ("this compound"), and hazard pictograms as appropriate. | To ensure proper identification and handling by EHS personnel. |
| Segregation | Store separately from incompatible waste streams (e.g., strong acids, bases, oxidizers). | To prevent dangerous chemical reactions within the waste container. |
| Accumulation Time | Follow institutional guidelines (typically not to exceed 90 days in a satellite accumulation area). | To ensure timely and safe disposal and prevent degradation or reaction of the waste. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary procedures for its safe and compliant disposal.
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous trash or other waste streams.
-
Maintain separate waste containers for solid and liquid waste contaminated with this compound.
-
-
Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container. This includes:
-
Unused or expired solid this compound.
-
Contaminated personal protective equipment (gloves, disposable lab coats).
-
Contaminated lab supplies (e.g., weigh boats, pipette tips, vials).
-
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, chemically compatible, and leak-proof hazardous waste container. This includes:
-
Unused stock solutions or experimental solutions.
-
Solvents used to rinse glassware or equipment that was in contact with the compound.
-
-
Crucially, do not dispose of any liquid waste containing this compound down the drain.
-
-
Containerization and Labeling:
-
Use waste containers that are in good condition and have secure, tight-fitting lids.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the approximate concentration, and the date of accumulation. Follow any additional labeling requirements from your institution's EHS department.
-
-
Storage:
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or reaches the end of its accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.
-
Provide accurate and complete information on the waste pickup form, including the chemical composition and quantity.
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable glassware and equipment that came into contact with this compound.
-
Rinse surfaces with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and collect the rinsate as hazardous liquid waste. Follow this with a wash using soap and water.
-
Experimental Workflow and Disposal Pathway
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste, reinforcing the trust and integrity that are the cornerstones of scientific advancement.
Essential Safety and Logistical Information for Handling ALKBH5-IN-4
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of ALKBH5-IN-4, a potent RNA N6-methyladenosine (m6A) demethylase ALKBH5 inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of experimental outcomes.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on general safety protocols for handling similar research chemicals and information extrapolated from a generic SDS from the same supplier, MedChemExpress.
1. Hazard Identification and Precautionary Measures:
This compound should be handled with caution as its toxicological properties have not been fully elucidated. Based on typical handling procedures for novel chemical inhibitors, it is prudent to assume the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Statements:
-
Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Response: If on skin, wash with plenty of soap and water. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Rinse mouth. Take off contaminated clothing and wash it before reuse.[1]
2. Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves (e.g., nitrile).[1] |
| Skin and Body | Impervious clothing, such as a lab coat.[1] |
| Respiratory | A suitable respirator should be used when handling the compound as a powder or if aerosolization is possible.[1] |
3. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
Operational and Disposal Plans
1. Storage and Stability:
Proper storage is critical to maintain the stability and activity of this compound.
| Condition | Duration |
| In solvent | |
| -80°C | 6 months |
| -20°C | 1 month (stored under nitrogen)[2] |
| Powder | |
| -20°C | 3 years |
2. Spill and Leak Procedures:
In the event of a spill, wear full personal protective equipment.[1] Avoid generating dust. Absorb solutions with an inert material and dispose of it in a sealed container.[1] Decontaminate the area with a suitable cleaning agent. Prevent the product from entering drains or waterways.[1]
3. Disposal:
Dispose of waste product and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.
Experimental Protocols
1. In Vitro Cell Proliferation Assay:
This protocol is adapted from information provided by MedChemExpress for this compound.[2]
-
Cell Lines: HEK-293T, CCRF-CEM, HL-60, Jurkat, K562, A-172 cells.[2]
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a serial dilution of this compound (e.g., 1-100 μM) for 0-48 hours.[2]
-
At the end of the incubation period, assess cell viability using a standard method such as MTT or CellTiter-Glo assay.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
-
2. ALKBH5 Demethylase Inhibition Assay:
This protocol is a general method for assessing the enzymatic activity of ALKBH5 inhibitors.
-
Reagents: Recombinant human ALKBH5 protein, a synthetic RNA oligonucleotide containing a single m6A modification, and a detection system (e.g., fluorescence-based or mass spectrometry-based).
-
Procedure:
-
Incubate recombinant ALKBH5 with the m6A-containing RNA substrate in the presence of co-factors (Fe(II) and α-ketoglutarate).
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate for a specified time (e.g., 2 hours).[2]
-
Stop the reaction and measure the amount of demethylated RNA product.
-
Calculate the IC50 value for the inhibition of ALKBH5 demethylase activity.
-
3. Solution Preparation for In Vivo and In Vitro Studies:
The following are suggested solvent formulations for preparing this compound solutions.[2] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.
| Application | Solvent System | Solubility |
| In Vitro | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.05 mM)[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.05 mM)[2] | |
| In Vivo | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.05 mM)[2] |
Note: If precipitation occurs, warming and/or sonication may be used to aid dissolution.[2]
Signaling Pathways and Logical Relationships
ALKBH5 has been shown to modulate several key signaling pathways involved in cancer progression and other diseases. The following diagrams illustrate some of these relationships.
Caption: ALKBH5-mediated demethylation of FOXO1 mRNA in cancer.
Caption: General oncogenic roles of ALKBH5 in cancer progression.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
